(4-Methylpiperidin-1-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7-2-4-9(5-3-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZSMACEWPTTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390016 | |
| Record name | (4-methylpiperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511237-54-0 | |
| Record name | (4-methylpiperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylpiperidin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Methylpiperidin-1-yl)acetic Acid and Its Isomer
For Researchers, Scientists, and Drug Development Professionals
The compound "(4-Methylpiperidin-1-yl)acetic acid" represents two structural isomers with distinct chemical identities and properties. This guide provides a comprehensive overview of both isomers: 2-(4-methylpiperidin-1-yl)acetic acid and 2-(1-methylpiperidin-4-yl)acetic acid, detailing their structure, physicochemical properties, synthesis, and biological relevance.
Isomer 1: 2-(4-Methylpiperidin-1-yl)acetic acid
This isomer features a methyl group at the 4-position of the piperidine ring, with the acetic acid moiety attached to the nitrogen atom.
Chemical Structure:
Table 1: Physicochemical Properties of 2-(4-Methylpiperidin-1-yl)acetic acid
| Property | Value | Source |
| IUPAC Name | 2-(4-Methylpiperidin-1-yl)acetic acid | - |
| CAS Number | 511237-54-0 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Melting Point | No experimental data available | - |
| Boiling Point | No experimental data available | - |
| pKa | No experimental data available | - |
| Solubility | No experimental data available | - |
| XLogP3 (Computed) | 1.1 | - |
Synthesis and Experimental Protocols
Logical Workflow for Synthesis:
Below is a conceptual workflow for the synthesis of 2-(4-methylpiperidin-1-yl)acetic acid.
Caption: Conceptual synthesis workflow for 2-(4-methylpiperidin-1-yl)acetic acid.
Biological Activity
Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity or potential signaling pathway involvement of 2-(4-methylpiperidin-1-yl)acetic acid. Further research is required to elucidate its pharmacological profile.
Isomer 2: 2-(1-Methylpiperidin-4-yl)acetic acid
In this isomer, the methyl group is attached to the nitrogen atom of the piperidine ring, and the acetic acid moiety is connected at the 4-position.
Chemical Structure:
Table 2: Physicochemical Properties of 2-(1-Methylpiperidin-4-yl)acetic acid
| Property | Value | Source |
| IUPAC Name | 2-(1-Methylpiperidin-4-yl)acetic acid | [2] |
| CAS Number | 87647-06-1 | [2] |
| Molecular Formula | C₈H₁₅NO₂ | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Melting Point | No experimental data available | - |
| Boiling Point | No experimental data available | - |
| pKa | No experimental data available | - |
| Solubility | Solid form | |
| XLogP3 (Computed) | -1.8 |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of 2-(1-methylpiperidin-4-yl)acetic acid is not widely published, a general method can be derived from patent literature describing the creation of similar compounds. The synthesis of its radiolabeled analog, N-[¹¹C]methylpiperidin-4-yl acetate, involves the N-methylation of piperidin-4-yl acetate.[3] A plausible route to the non-radiolabeled acetic acid would involve the hydrolysis of the corresponding ester, which can be synthesized from 4-piperidineacetic acid.
Experimental Protocol: Conceptual Synthesis of 2-(1-methylpiperidin-4-yl)acetic acid
This protocol is a generalized procedure based on common synthetic transformations.
-
Esterification of 4-Piperidineacetic acid:
-
Suspend 4-piperidineacetic acid hydrochloride in an appropriate alcohol solvent (e.g., methanol or ethanol).
-
Add a catalyst such as thionyl chloride or sulfuric acid dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure. The resulting product is the corresponding ester hydrochloride.
-
-
N-Methylation of the Piperidine Ester:
-
Dissolve the ester hydrochloride from the previous step in a suitable solvent such as acetonitrile or DMF.
-
Add a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrochloride.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction for completion.
-
Work up the reaction by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer contains the N-methylated ester.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified N-methylated ester in a mixture of water and a co-solvent like THF or methanol.
-
Add a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature.
-
Monitor the hydrolysis of the ester.
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product or to allow for extraction.
-
The final product can be purified by recrystallization or chromatography.
-
Biological Activity and Signaling Pathways
2-(1-Methylpiperidin-4-yl)acetic acid is structurally related to compounds of significant interest in neuroscience.
Acetylcholinesterase (AChE) Imaging: The radiolabeled acetate ester of this compound, N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A), is utilized as a positron emission tomography (PET) radioligand.[3] [¹¹C]MP4A can cross the blood-brain barrier and is hydrolyzed by acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[3] The resulting hydrophilic metabolite is trapped in the brain, allowing for the in vivo mapping and quantification of AChE activity.[3] This is particularly relevant for studying neurodegenerative disorders like Alzheimer's disease and Parkinson's disease, where cholinergic deficits are observed.[3]
Potential 5-HT₂ₐ Receptor Interaction: While not directly studied for 2-(1-methylpiperidin-4-yl)acetic acid, a structurally related compound, ACP-103, which contains the 1-methylpiperidin-4-yl moiety, is a potent 5-HT₂ₐ receptor inverse agonist.[4] This suggests that compounds with this scaffold may have the potential to interact with serotonin receptors, a possibility that warrants further investigation for 2-(1-methylpiperidin-4-yl)acetic acid.
Signaling Pathway Visualization:
The following diagram illustrates the logical flow of using the acetate ester of 2-(1-methylpiperidin-4-yl)acetic acid in PET imaging for AChE activity.
Caption: Workflow for [¹¹C]MP4A in PET imaging of AChE activity.
Conclusion
The isomers 2-(4-methylpiperidin-1-yl)acetic acid and 2-(1-methylpiperidin-4-yl)acetic acid, while sharing the same molecular formula, are distinct chemical entities. 2-(1-Methylpiperidin-4-yl)acetic acid and its derivatives have found a significant application in neuroscience as tools for imaging acetylcholinesterase activity. The biological role of 2-(4-methylpiperidin-1-yl)acetic acid remains to be explored. This guide summarizes the current knowledge on these compounds and highlights the need for further experimental investigation to fully characterize their physicochemical properties and pharmacological potential.
References
- 1. chemcd.com [chemcd.com]
- 2. 2-(1-Methylpiperidin-4-yl)acetic acid | C8H15NO2 | CID 428619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-methylpiperidin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-(4-methylpiperidin-1-yl)acetic acid. Due to a lack of available experimental data in publicly accessible literature, this document focuses on computationally predicted values and outlines the standard experimental protocols for their determination. This information is crucial for researchers and professionals involved in drug discovery and development, as these properties significantly influence a compound's pharmacokinetic and pharmacodynamic behavior.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in biological systems. These properties govern absorption, distribution, metabolism, and excretion (ADME).
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C8H15NO2 | --INVALID-LINK-- |
| Molecular Weight | 157.21 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-(4-methylpiperidin-1-yl)acetic acid | --INVALID-LINK-- |
| Canonical SMILES | CC1CCN(CC1)CC(=O)O | --INVALID-LINK-- |
| InChI Key | AVZSMACEWPTTTE-UHFFFAOYSA-N | --INVALID-LINK-- |
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for 2-(4-methylpiperidin-1-yl)acetic acid. It is imperative to note that these are in silico predictions and should be confirmed by experimental validation.
| Property | Predicted Value | Source |
| XLogP3 | -2.0 | --INVALID-LINK-- |
| Boiling Point | No data available | - |
| Melting Point | No data available | - |
| pKa | No data available | - |
| Aqueous Solubility | No data available | - |
Experimental Protocols for Physicochemical Property Determination
While specific experimental data for 2-(4-methylpiperidin-1-yl)acetic acid is not available, the following are detailed, standard methodologies for determining the key physicochemical properties of organic compounds.
Melting Point Determination
The melting point is a fundamental physical property used to determine the purity of a solid substance.
Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to liquefy is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.
-
Reporting: The melting point is reported as a range between the onset and completion temperatures. A narrow melting range is indicative of a pure compound.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with both acidic and basic groups, such as 2-(4-methylpiperidin-1-yl)acetic acid, multiple pKa values may be determined.
Protocol: Potentiometric Titration
-
Solution Preparation: A precise weight of the compound is dissolved in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized titrant (e.g., 0.1 M NaOH for an acidic group, or 0.1 M HCl for a basic group) is positioned over the beaker.
-
Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the ionizable group has been neutralized.
-
Henderson-Hasselbalch Equation: The pKa can be calculated using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]).
LogP Determination
The partition coefficient (P) or its logarithm (logP) is a measure of a compound's lipophilicity, which is its ability to partition between an immiscible lipid (n-octanol) and aqueous phase.
Protocol: Shake-Flask Method
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. A known volume of the second pre-saturated phase is added.
-
Equilibration: The mixture is agitated (e.g., by shaking) for a sufficient time to allow for equilibrium to be reached (typically several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Aqueous Solubility Determination
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., at various physiologically relevant pH values).
-
Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or mM).
Interrelation of Physicochemical Properties in Drug Development
The physicochemical properties of a compound are not independent variables; they are interconnected and collectively influence the suitability of a molecule as a drug candidate. The following diagram illustrates the logical relationships between these core properties and their impact on the drug development process.
Conclusion
This technical guide provides an overview of the predicted physicochemical properties of 2-(4-methylpiperidin-1-yl)acetic acid and the standard methodologies for their experimental determination. While the lack of empirical data necessitates a reliance on computational predictions at this stage, the outlined protocols offer a clear path for the experimental validation required in a research or drug development setting. A thorough understanding and experimental confirmation of these properties are essential for advancing any compound through the drug discovery pipeline.
An In-depth Technical Guide to the Synthesis of (4-Methylpiperidin-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (4-Methylpiperidin-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The document details a reliable two-step synthetic route, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is most commonly achieved through a two-step process. The first step involves the N-alkylation of 4-methylpiperidine with an ethyl haloacetate, typically ethyl chloroacetate, to form the intermediate ester, ethyl (4-methylpiperidin-1-yl)acetate. The subsequent step is the hydrolysis of this ester to yield the final carboxylic acid product.
A key advantage of this pathway is the use of readily available and cost-effective starting materials. The reaction conditions are generally mild and the procedures are amenable to standard laboratory equipment.
Experimental Protocols
Step 1: Synthesis of Ethyl (4-methylpiperidin-1-yl)acetate
This procedure details the N-alkylation of 4-methylpiperidine with ethyl chloroacetate.
Materials:
-
4-Methylpiperidine
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-methylpiperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70-80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Dilute the filtrate with water and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (4-methylpiperidin-1-yl)acetate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
This procedure describes the hydrolysis of the intermediate ester to the final carboxylic acid.
Materials:
-
Ethyl (4-methylpiperidin-1-yl)acetate
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
-
Water
-
Ethanol (optional, as a co-solvent)
-
Ethyl acetate
Procedure (Alkaline Hydrolysis):
-
Dissolve ethyl (4-methylpiperidin-1-yl)acetate (1.0 eq) in a mixture of water and ethanol.
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 80-90°C) and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidify the aqueous residue to pH 3-4 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate. Please note that yields can vary depending on the reaction scale and purification methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |
| Ethyl (4-methylpiperidin-1-yl)acetate | C₁₀H₁₉NO₂ | 185.26 | 75-85% | Colorless to pale yellow oil |
| This compound | C₈H₁₅NO₂ | 157.21 | 80-90% (from ester) | White to off-white solid[1] |
Visualization of the Synthetic Workflow
The following diagrams illustrate the logical workflow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Chemical reaction scheme for the synthesis.
References
A Technical Guide to (4-Methylpiperidin-1-yl)acetic acid and Its Structurally Related Analogs
Disclaimer: Scientific literature extensively covers a wide array of piperidine derivatives; however, there is a notable scarcity of published research specifically detailing the biological activity of (4-Methylpiperidin-1-yl)acetic acid. This guide, therefore, provides a summary of the available chemical information for the requested compound and focuses on the documented biological activities of its close structural isomers and analogs to offer a contextual understanding. The biological activities described for these related compounds should not be directly extrapolated to this compound without experimental validation.
Profile of this compound
This compound is a substituted piperidine derivative. While its biological functions are not documented in the available scientific literature, its chemical properties are cataloged by various chemical suppliers.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | Solid |
| Purity | Typically >95% |
Biological Activity of Structurally Related Compounds
To provide insight into the potential, yet unconfirmed, biological roles of this compound, this section details the activities of its positional isomer, (1-methylpiperidin-4-yl)acetic acid, and its piperazine analog, (4-Methylpiperazin-1-yl)acetic acid.
(1-methylpiperidin-4-yl)acetic acid
This positional isomer has been investigated as a building block in the synthesis of pharmacologically active molecules.
One area of interest is in the development of agents for neurodegenerative diseases. For instance, N-[11C]Methylpiperidin-4-yl acetate, a derivative, is utilized as a PET imaging agent to study acetylcholinesterase (AChE) activity in the brain, which is relevant for conditions like Alzheimer's and Parkinson's disease.[1] The hydrolysis of this acetate derivative by AChE in the brain allows for the mapping of enzyme activity.[1]
(4-Methylpiperazin-1-yl)acetic acid
This analog, where the piperidine ring is replaced by a piperazine ring, has been noted for its potential antibacterial properties as a nocathiacin analog.[2][3]
Table 1: Summary of Biological Data for Related Compounds
| Compound | Target/Activity | Quantitative Data | Organism/System |
| N-[11C]Methylpiperidin-4-yl acetate | Acetylcholinesterase (AChE) Substrate | Hydrolysis rate in human cerebral cortex: 0.16/fraction/min/g/ml | Human, Rat, Mouse Brain Homogenates[1] |
| (4-Methylpiperazin-1-yl)acetic acid | Antibacterial (as nocathiacin analog) | Not specified in the available results | Not specified |
| Methylpiperidin‐4‐ylphenyl‐nicotinamide derivatives | Anticancer (ABL1 kinase) | IC50 values of 5.0 µM, 5.9 µM | Human Cancer Cell Lines[4] |
| Piperidine derivatives | Sigma-1 Receptor (σ1R) Antagonism | Ki = 3.64 nM | Human Receptors[5] |
| Piperidine derivatives | Histamine H3 Receptor (H3R) Antagonism | Ki = 7.70 nM | Human Receptors[5] |
Experimental Protocols
Detailed experimental methodologies for the synthesis and evaluation of these related compounds are described in the scientific literature. Below is a representative protocol for the synthesis of (4-Methylpiperazin-1-yl)acetic acid.
Synthesis of (4-Methylpiperazin-1-yl)acetic acid [3][6]
-
Reaction Setup: Ethyl (4-methyl-1-piperazinyl) acetate is dissolved in 8N hydrochloric acid.
-
Heating: The reaction mixture is stirred at 95°C for 16 hours.
-
Work-up:
-
The reaction solution is concentrated using a vacuum rotary evaporator.
-
The remaining hydrochloric acid is neutralized with a sodium bicarbonate solution.
-
The product is extracted with ethyl acetate.
-
The organic phases are combined, washed with water and saturated saline, and then dried over anhydrous sodium sulfate.
-
-
Isolation: The organic solvent is removed by distillation under reduced pressure to yield the final product.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of such compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of piperidine/piperazine acetic acid derivatives.
Signaling Pathways
Piperidine derivatives are known to modulate various signaling pathways, contributing to their diverse pharmacological effects, including anticancer properties.[7] Some of the key pathways that can be influenced by piperidine-containing compounds include:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell proliferation and survival.
-
NF-κB Signaling Pathway: Involved in inflammation and cell survival.
-
Caspase-dependent Apoptosis Pathway: A key pathway for programmed cell death.[7][8]
The diagram below illustrates a simplified representation of the caspase-dependent apoptosis pathway, which can be modulated by some piperidine derivatives.
Caption: Simplified diagram of the intrinsic apoptosis pathway potentially modulated by piperidine derivatives.
Conclusion
While this compound itself is not well-characterized in terms of its biological activity, its structural relatives have shown a range of interesting pharmacological properties, from potential anticancer and antibacterial activities to applications in neuroimaging. Further research is needed to determine if this compound shares any of these biological functions. The information on its analogs provides a valuable starting point for any future investigation into the therapeutic potential of this specific compound.
References
- 1. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID | 54699-92-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Methodological Profile of (4-Methylpiperidin-1-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (4-Methylpiperidin-1-yl)acetic acid (CAS No. 511237-54-0). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
This compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 511237-54-0[1] |
| Molecular Formula | C8H15NO2[1] |
| Molecular Weight | 157.21 g/mol [1] |
| Canonical SMILES | CC1CCN(CC1)CC(=O)O |
Spectroscopic Data Summary
While direct experimental spectra for this compound are not widely published, the following tables summarize the expected spectroscopic characteristics based on the analysis of its functional groups (a 4-methylpiperidine ring and a carboxylic acid moiety) and data from similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H (COOH) | 10.0 - 12.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |
| H (CH2-COOH) | 3.0 - 3.5 | Singlet | Alpha to carbonyl and nitrogen. |
| H (Piperidine, axial, C2, C6) | 2.8 - 3.2 | Multiplet | |
| H (Piperidine, equatorial, C2, C6) | 2.2 - 2.6 | Multiplet | |
| H (Piperidine, C4) | 1.5 - 1.9 | Multiplet | |
| H (Piperidine, axial, C3, C5) | 1.6 - 2.0 | Multiplet | |
| H (Piperidine, equatorial, C3, C5) | 1.2 - 1.6 | Multiplet | |
| H (CH3) | 0.9 - 1.1 | Doublet |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (ppm) | Notes |
| C (COOH) | 170 - 180 | Carbonyl carbon. |
| C (CH2-COOH) | 55 - 65 | |
| C (Piperidine, C2, C6) | 50 - 60 | |
| C (Piperidine, C3, C5) | 30 - 40 | |
| C (Piperidine, C4) | 25 - 35 | |
| C (CH3) | 20 - 25 |
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 158.1176 | Molecular ion (positive ion mode). |
| [M-H]⁻ | 156.1030 | Molecular ion (negative ion mode). |
| [M+Na]⁺ | 180.0995 | Sodium adduct. |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding.[2] |
| C-H (Alkyl) | 2850 - 2960 | Medium to Strong | |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Carbonyl stretch. |
| C-N (Tertiary Amine) | 1050 - 1250 | Medium | |
| C-O (Carboxylic Acid) | 1210 - 1320 | Medium |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the chosen solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (typically several hundred to thousands).
-
Process the spectrum similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
Data Acquisition:
-
Set the ESI source to either positive or negative ion mode.
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision-induced dissociation (CID).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is usually presented in terms of transmittance or absorbance.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the study of this compound in a research and development context.
Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.
Caption: The logical progression of a compound in a typical drug discovery pipeline.
References
Commercial Suppliers of (4-Methylpiperidin-1-yl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and technical specifications of (4-Methylpiperidin-1-yl)acetic acid (CAS No. 511237-54-0), a valuable building block in medicinal chemistry and drug discovery. The information compiled is intended to assist researchers in sourcing this compound and understanding its key characteristics.
Physicochemical Properties
This compound, with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol , is a piperidine derivative with a carboxymethyl group attached to the nitrogen atom.[1][2][3][4] Its structure is a key feature for its use as a scaffold in the synthesis of more complex molecules.
| Property | Value | Reference |
| CAS Number | 511237-54-0 | [1][2][5][6] |
| Molecular Formula | C8H15NO2 | [1][2][3] |
| Molecular Weight | 157.21 g/mol | [1][2][3] |
| Synonyms | 2-(4-Methylpiperidin-1-yl)acetic acid | [1] |
Commercial Availability
A number of chemical suppliers offer this compound for research and development purposes. While purity specifications can vary between suppliers and batches, it is typically available with a purity of 95% or higher. The hydrochloride salt of this compound is also commercially available.[7][8]
Table of Commercial Suppliers:
| Supplier | Purity/Specification | Additional Information |
| BLD Pharm | Data not specified | Offers the hydrochloride salt as well.[2][8] |
| Chemcd | Data not specified | Lists multiple suppliers on their platform.[1] |
| CymitQuimica | Min. 95% | Offers the compound from the brand Biosynth.[7] |
| Santa Cruz Biotechnology | Data not specified | Product intended for proteomics research.[6] |
| BIOGEN Científica | Data not specified | Provides a product datasheet in PDF format.[9] |
| ChemBridge | Data not specified | Catalog number BB-4013123.[10] |
Note: Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise quantitative data.
Synthesis and Characterization
The synthesis of this compound is not widely detailed in readily available literature. However, a general approach for the synthesis of N-substituted piperidine acetic acids involves the alkylation of the corresponding piperidine with a haloacetic acid ester, followed by hydrolysis of the ester to the carboxylic acid.
A plausible synthetic route is outlined below:
Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.
Applications in Drug Discovery
While specific biological activities for this compound are not extensively documented in public literature, its structural motif is present in a variety of biologically active molecules. Piperidine and its derivatives are common scaffolds in drug discovery, known to interact with a wide range of biological targets.
The general class of piperidinyl acetic acid derivatives has been explored for various therapeutic applications. For instance, related compounds have been investigated as VLA-4 antagonists, which are of interest for treating inflammatory diseases. The incorporation of the piperidine ring can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its solubility, metabolic stability, and receptor binding affinity.
The logical workflow for utilizing a building block like this compound in a drug discovery program is depicted below:
Safety Information
According to the Material Safety Data Sheet (MSDS), this compound is considered an irritant to the skin, eyes, and respiratory system.[11] It may be harmful if swallowed or inhaled.[11] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety goggles, chemical-resistant gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]
In case of fire, appropriate extinguishing media include carbon dioxide, dry chemical powder, and alcohol or polymer foam.[11] When heated to decomposition, it may emit toxic fumes.[11]
References
- 1. This compound | 511237-54-0 ,CCD00411164,MFCD03725036 - Product Detail - Chemical Cloud Database [chemcd.com]
- 2. 511237-54-0|2-(4-Methylpiperidin-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 3. CAS:511237-54-0 FT-0768219 2-(4-methylpiperidin-1-yl)acetic acid Product Detail Information [finetechchem.com]
- 4. This compound CAS:511237-54-0_Aroma Circle Corp._Chemical Cloud Database [chemcd.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. 1177303-36-4|2-(4-Methylpiperidin-1-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 9. This compound [biogen.es]
- 10. Hit2Lead | this compound | CAS# 511237-54-0 | MFCD03725036 | BB-4013123 [hit2lead.com]
- 11. chemcd.com [chemcd.com]
An In-depth Technical Guide to (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs
This technical guide provides a comprehensive overview of (4-Methylpiperidin-1-yl)acetic acid derivatives and their analogs for researchers, scientists, and drug development professionals. It covers their synthesis, biological activities, and detailed experimental protocols, with a focus on their potential as therapeutic agents. The information is presented in a structured format to facilitate understanding and application in a research and development setting.
Core Concepts and Therapeutic Potential
This compound and its derivatives are a class of compounds built upon a piperidine scaffold, a common motif in medicinal chemistry. This core structure is frequently found in a variety of therapeutic agents due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. These derivatives have shown promise in several therapeutic areas, including:
-
Analgesia: Certain phenylpiperidine derivatives are potent analgesics, with their mechanism of action often involving agonism at opioid receptors, particularly the mu-opioid receptor. This interaction in the central nervous system leads to the inhibition of ascending pain pathways.[1][2]
-
Anti-inflammatory Activity: Some piperidine-based compounds exhibit anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis.
-
Antimicrobial Effects: Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Antiviral Activity (CCR5 Antagonism): Piperidine and piperazine-based compounds have been investigated as CCR5 receptor antagonists. The CCR5 receptor is a crucial co-receptor for HIV entry into host cells, making its antagonists effective entry inhibitors.[3][4]
Quantitative Biological Data
The biological activity of several this compound derivatives and related piperidine analogs has been quantified in various assays. The following tables summarize key findings.
Antiplatelet Activity
| Compound | Description | IC50 (mM) | Reference |
| PD3 | Phenacyl derivative of 4-(4'-bromophenyl)-4-piperidinol | 80 | [5] |
| PD5 | 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide | 0.06 | [5] |
| Acetyl salicylic acid (Aspirin) | Positive Control | 0.15 | [5] |
Antimicrobial Activity: Zone of Inhibition
| Compound | Test Organism | Zone of Inhibition (mm) at 10 µL (10 mg/mL) | Zone of Inhibition (mm) at 20 µL (10 mg/mL) | Reference |
| 1 | Staphylococcus aureus | 10.3 ± 0.57 | 12.3 ± 0.57 | [6] |
| 1 | Escherichia coli | 9.6 ± 0.57 | 11.6 ± 0.57 | [6] |
| 2 | Staphylococcus aureus | 11.6 ± 0.57 | 14.3 ± 0.57 | [6] |
| 2 | Escherichia coli | 10.3 ± 0.57 | 13.6 ± 0.57 | [6] |
| Chloramphenicol (Standard) | Staphylococcus aureus | 15.3 ± 0.57 | 18.6 ± 0.57 | [6] |
| Chloramphenicol (Standard) | Escherichia coli | 16.3 ± 0.57 | 19.3 ± 0.57 | [6] |
Note: Compound structures for the antimicrobial assay were not fully detailed in the source material but are referred to as piperidine derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key intermediate and for conducting antimicrobial and anti-inflammatory assays.
Synthesis of Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate
This protocol describes an efficient synthesis of a key intermediate for highly active narcotic analgesics, starting from 1-benzylpiperidin-4-one.[7]
Step 1: Synthesis of Anilino-nitrile (2)
-
Perform a Strecker-type condensation of 1-benzylpiperidin-4-one (1) with aniline and HCN.
-
This reaction yields the anilino-nitrile (2) in approximately 90% yield.
Step 2: Synthesis of Anilino-amide (3)
-
Selectively hydrolyze the anilino-nitrile (2) using concentrated H₂SO₄ to give the anilino-amide (3).
Step 3: Synthesis of Anilino-ester (5)
-
Perform a vigorous basic hydrolysis of the anilino-amide (3).
-
Follow with acidification.
-
Successively treat with SOCl₂ and MeOH to obtain the anilino-ester (5) in 40-45% yield over the three steps.
Step 4: N-Acylation to Anilido-ester (6)
-
Acylate the anilino-ester (5) with propionyl chloride to yield the anilido-ester (6) in 70-80% yield.
Step 5: N-Debenzylation to Final Intermediate (7)
-
Perform catalytic N-debenzylation of the anilido-ester (6) under optimized conditions to yield the final intermediate (7) in near quantitative yields.
Antimicrobial Screening: Disc Diffusion Method
This protocol is a standard method for assessing the antimicrobial activity of synthesized compounds.[6][8][9]
1. Preparation of Materials:
-
Synthesized piperidine derivatives (dissolved in a suitable solvent like ethanol or DMSO to a concentration of 10 mg/mL).[6]
-
Standard antibiotic (e.g., Chloramphenicol).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans).
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi).
-
Sterile Whatman No. 1 filter paper discs (6 mm diameter).
-
Sterile petri dishes.
2. Inoculation of Agar Plates:
-
Pour approximately 20 mL of the appropriate sterile molten agar into sterile petri dishes and allow to solidify.
-
Spread 0.1 mL of the microbial culture (adjusted to a standard turbidity) evenly over the surface of the agar plates.
3. Application of Test Compounds:
-
Impregnate the sterile filter paper discs with known volumes (e.g., 10 µL and 20 µL) of the test compound solutions and the standard antibiotic solution.[6]
-
Place the impregnated discs onto the surface of the inoculated agar plates.
-
A disc impregnated with the solvent alone serves as a negative control.
4. Incubation:
-
Incubate the plates at 37°C for 24-48 hours for bacteria and at an appropriate temperature and duration for fungi.
5. Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
-
Compare the zone of inhibition of the test compounds with that of the standard antibiotic.
In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation
This assay assesses the anti-inflammatory properties of compounds by measuring their ability to inhibit heat-induced protein denaturation.[10][11]
1. Preparation of Reaction Mixture:
-
The reaction mixture consists of:
-
0.2 mL of egg albumin (from a fresh hen's egg).
-
2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
-
2 mL of varying concentrations of the test compound.
-
-
A similar volume of double-distilled water serves as the control.
2. Incubation:
-
Incubate the reaction mixtures at room temperature for 20 minutes.
-
Heat the samples at 55°C for 30 minutes in a water bath.
3. Measurement:
-
After cooling, measure the absorbance of the solutions at a specified wavelength (e.g., 660 nm).
4. Calculation of Inhibition:
-
Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = (Absorbance of control - Absorbance of sample / Absorbance of control) x 100
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives and their analogs are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms.
Analgesic Action via Opioid Receptor Agonism
Phenylpiperidine derivatives often exert their analgesic effects by acting as agonists at mu-opioid receptors in the central nervous system. This leads to the inhibition of pain signal transmission.[2]
Caption: Opioid receptor-mediated analgesia.
Antiviral Mechanism: CCR5 Antagonism
Piperidine-based CCR5 antagonists block the entry of HIV into host cells by preventing the interaction between the viral envelope protein gp120 and the CCR5 co-receptor.[3][4]
Caption: HIV entry inhibition via CCR5 antagonism.
General Synthesis Workflow
The synthesis of many this compound derivatives and analogs follows a general multi-step process.
Caption: General synthetic route for derivatives.
Conclusion
This compound derivatives and their analogs represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug discovery and development programs. The provided data and protocols offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel compounds based on this promising scaffold. Further investigation into their structure-activity relationships and mechanisms of action will be crucial in realizing their full therapeutic potential.
References
- 1. longdom.org [longdom.org]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pjps.pk [pjps.pk]
- 10. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis of (4-Methylpiperidin-1-yl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of (4-methylpiperidin-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are explored in detail: N-alkylation of 4-methylpiperidine with a haloacetic acid derivative followed by hydrolysis, and direct reductive amination of 4-methylpiperidine with glyoxylic acid. This document furnishes detailed experimental protocols, quantitative data where available, and visual representations of the synthetic pathways to facilitate its practical application in a laboratory setting.
Introduction
This compound is a substituted piperidine derivative that serves as a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a hydrophilic carboxylic acid group and a lipophilic methylpiperidine moiety, makes it a versatile scaffold for modulating the physicochemical properties of drug candidates. A thorough understanding of its synthesis is therefore crucial for researchers engaged in the design and development of novel therapeutics. This guide delineates the logical approaches to its synthesis, starting from commercially available precursors.
Retrosynthetic Analysis
The retrosynthesis of this compound reveals two primary and logical disconnection points, leading to two distinct and viable synthetic strategies. The primary disconnection is at the C-N bond between the piperidine nitrogen and the acetic acid moiety.
Methodological & Application
Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(4-Methylpiperidin-1-yl)acetic acid is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a tertiary amine and a carboxylic acid, allows for its incorporation into a wide range of molecular scaffolds. The piperidine moiety is a common feature in many biologically active compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document provides an overview of the primary application of this compound, focusing on its use in the synthesis of N-substituted 2-(4-methylpiperidin-1-yl)acetamides, and includes a detailed experimental protocol for a representative amide coupling reaction.
Key Application: Amide Bond Formation
The most prevalent application of this compound in organic synthesis is its use as a carboxylic acid component in amide bond formation. This reaction allows for the coupling of the (4-methylpiperidin-1-yl)acetyl moiety to a diverse range of primary and secondary amines, yielding a library of N-substituted 2-(4-methylpiperidin-1-yl)acetamides. These products are of significant interest in drug discovery as they can be designed to interact with various biological targets.
A notable example of a related structure is found in the synthesis of N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide, where the 2-(4-methylpiperidin-1-yl)acetamide unit is a key structural component[1]. While this specific compound was synthesized via a different route, the amide linkage is a critical feature, highlighting the importance of this functional group in connecting the piperidine-containing fragment to other pharmacophores.
General Workflow for Amide Coupling
The general workflow for the synthesis of N-substituted 2-(4-methylpiperidin-1-yl)acetamides involves the activation of the carboxylic acid of this compound, followed by the nucleophilic attack of a primary or secondary amine.
Caption: General workflow for the synthesis of N-substituted amides from this compound.
Experimental Protocols
The following section provides a detailed, representative protocol for the synthesis of an N-aryl-2-(4-methylpiperidin-1-yl)acetamide via an amide coupling reaction. This protocol is based on well-established amide bond formation techniques[2].
Protocol: Synthesis of N-Aryl-2-(4-methylpiperidin-1-yl)acetamide
Objective: To synthesize an N-aryl-2-(4-methylpiperidin-1-yl)acetamide by coupling this compound with a substituted aniline using a carbodiimide coupling agent.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the substituted aniline (1.0 eq) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-aryl-2-(4-methylpiperidin-1-yl)acetamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Amide Coupling Conditions
The choice of coupling agent and reaction conditions can significantly impact the yield and purity of the resulting amide. The following table summarizes common coupling agents and conditions used for amide bond formation.
| Coupling Agent(s) | Base | Solvent | Temperature | Typical Yield |
| EDC / HOBt | DIPEA or Triethylamine | DCM or DMF | 0 °C to RT | 70-95% |
| HATU | DIPEA or 2,4,6-Collidine | DMF or NMP | 0 °C to RT | 80-98% |
| T3P® (Propylphosphonic Anhydride) | Pyridine or DIPEA | Ethyl Acetate or DCM | RT to 50 °C | 75-95% |
| SOCl₂ (via acid chloride) | Triethylamine or Pyridine | DCM or Toluene | 0 °C to RT | 60-90% |
Logical Relationship of Amide Synthesis
The synthesis of N-substituted 2-(4-methylpiperidin-1-yl)acetamides is a key step in the elaboration of this building block into more complex molecules with potential biological activity. The carboxylic acid serves as a handle for diversification, allowing for the introduction of a wide array of functionalities through the corresponding amines.
Caption: The role of this compound in a typical drug discovery cascade.
References
Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
(4-Methylpiperidin-1-yl)acetic acid is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a 4-methylpiperidine core linked to an acetic acid moiety, provides a versatile scaffold for the synthesis of a diverse range of novel compounds. The piperidine ring, a common motif in many FDA-approved drugs, offers favorable pharmacokinetic properties, while the acetic acid group serves as a convenient handle for further chemical modifications. The presence of the methyl group at the 4-position can influence the lipophilicity, metabolic stability, and target-binding affinity of the resulting molecules.
These application notes provide an overview of the potential uses of this compound in the design and synthesis of new chemical entities with potential therapeutic applications. The subsequent protocols offer detailed experimental procedures for its synthesis and its utilization in the generation of novel derivatives.
Key Applications in Drug Discovery:
-
Scaffold for Novel Analgesics and Anti-inflammatory Agents: The piperidine core is a well-established pharmacophore in analgesic compounds.[1] this compound can be used as a starting point for the development of new analgesics by incorporating it into structures that target opioid receptors or other pain-related pathways.
-
Intermediate for Neuroscience Research: Piperidine derivatives are frequently employed in the study of neurotransmitter systems.[1] This building block can be utilized to synthesize compounds for investigating neurological disorders by targeting specific receptors and enzymes in the central nervous system.
-
Core Moiety for Antimicrobial and Anticancer Agents: The piperidine ring is present in various antimicrobial and anticancer drugs. By functionalizing the acetic acid group of this compound with different pharmacophores, novel compounds with potential antibacterial, antifungal, or antitumor activities can be developed.
Data Presentation
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in water and polar organic solvents (predicted) |
Table 2: Example Reaction Parameters for Amide Coupling
| Parameter | Condition |
| Starting Amine | Aniline |
| Coupling Reagent | HATU (1.2 eq) |
| Base | DIPEA (2.0 eq) |
| Solvent | DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Yield (Predicted) | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-alkylation of 4-methylpiperidine with a haloacetic acid to synthesize the title compound.
Materials:
-
4-Methylpiperidine
-
2-Bromoacetic acid
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a solution of 4-methylpiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Slowly add a solution of 2-bromoacetic acid (1.1 eq) in acetonitrile to the reaction mixture at room temperature.
-
Stir the reaction mixture at 50°C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in water and wash with ethyl acetate to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to approximately 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of a Novel Amide Derivative
This protocol outlines a standard procedure for the amide coupling of this compound with a primary or secondary amine using a peptide coupling reagent.
Materials:
-
This compound
-
A primary or secondary amine (e.g., Aniline)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of novel amide derivatives.
Caption: Hypothetical mechanism of action for a novel compound.
References
Application Notes and Protocols for the Synthesis of (4-Methylpiperidin-1-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of (4-Methylpiperidin-1-yl)acetic acid and its subsequent derivatization into a variety of amide derivatives. These compounds are of interest in medicinal chemistry and drug development due to their structural similarity to known biologically active molecules.
Introduction
The this compound scaffold is a valuable building block in the synthesis of novel compounds with potential therapeutic applications. The piperidine moiety is a common feature in many pharmaceuticals, and its substitution pattern can significantly influence pharmacological activity. This protocol outlines a reliable, two-step synthesis beginning with the alkylation of 4-methylpiperidine, followed by the coupling of the resulting carboxylic acid with a range of primary and secondary amines to generate a library of amide derivatives.
Synthetic Pathway Overview
The overall synthetic strategy involves two main stages:
-
Synthesis of the Core Intermediate: Preparation of this compound.
-
Derivatization: Amide bond formation between the carboxylic acid intermediate and various amines.
Application Note: Quantitative Analysis of (4-Methylpiperidin-1-yl)acetic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Methylpiperidin-1-yl)acetic acid is a chemical intermediate that may be used in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is crucial for process control, impurity profiling, and ensuring the quality and safety of the final drug product. This application note describes a robust and sensitive method for the quantification of this compound using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method is suitable for the analysis of the compound in bulk drug substances and has the potential to be adapted for various other matrices.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: A schematic of the experimental workflow for the quantification of this compound.
Detailed Experimental Protocol
This protocol outlines a proposed method for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound (e.g., d3- this compound), is recommended for optimal precision.
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Preparation of Solutions
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the standard stock solution.
-
Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL). Spike each calibration standard with the internal standard to a final concentration of 100 ng/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Spike with the internal standard to a final concentration of 100 ng/mL. Filter the sample through a 0.22 µm syringe filter prior to injection.
4. LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Analyte: m/z 158.1 → 112.1 (Quantifier), m/z 158.1 → 68.1 (Qualifier) |
| Internal Standard (d3): m/z 161.1 → 115.1 |
Note: The MRM transitions are predicted based on the structure of this compound (C8H15NO2, MW: 157.21) and should be optimized experimentally.
Method Validation
The analytical method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose. The validation process typically includes the assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Caption: A diagram illustrating the key parameters of analytical method validation as per ICH guidelines.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the validated LC-MS/MS method for the quantification of this compound.
Table 3: Summary of Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | Intra-day: < 5% Inter-day: < 10% |
| Specificity | No interference from blank matrix or potential impurities |
The proposed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound. The method exhibits excellent linearity, accuracy, and precision over a wide concentration range. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for routine analysis and quality control purposes in the pharmaceutical industry. Method validation should be performed in the target matrix to ensure compliance with regulatory requirements.
Application Notes and Protocols for (4-Methylpiperidin-1-yl)acetic acid in Neurological Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methylpiperidin-1-yl)acetic acid is a small molecule with potential applications in the development of novel therapeutics for neurological disorders. While direct research on this specific compound is limited, its structural similarity to known modulators of neuroinflammatory pathways suggests a promising avenue for investigation. These application notes are based on the hypothesized activity of this compound as an antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in neuroinflammation and neurodegeneration.
Recent studies have highlighted the role of PAR2 in the inflammatory cascade associated with conditions like Parkinson's disease.[1][2] A structurally related compound, 1-Piperidine Propionic Acid (1-PPA), has been identified as a novel allosteric inhibitor of PAR2, demonstrating anti-inflammatory effects in preclinical models.[1][2][3] By extension, this compound is a compelling candidate for similar activity, offering a potential therapeutic strategy to mitigate neuroinflammation.
These notes provide a theoretical framework and practical protocols for researchers to explore the neuroprotective potential of this compound, focusing on its hypothesized role as a PAR2 inhibitor.
Hypothesized Mechanism of Action: PAR2 Antagonism
PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus, exposing a tethered ligand that binds to the receptor and initiates downstream signaling.[4][5] This activation is a key event in inflammatory processes. In the central nervous system, microglia, the resident immune cells, express PAR2, and its activation contributes to a pro-inflammatory phenotype, characterized by the release of cytokines such as IL-1β, IL-6, and TNF-α.[6][7] Chronic activation of microglia and the subsequent sustained release of these inflammatory mediators are hallmarks of many neurodegenerative diseases.[6]
We hypothesize that this compound acts as an antagonist at the PAR2 receptor, potentially through an allosteric mechanism, thereby preventing its activation by endogenous proteases. This inhibition is expected to suppress the downstream signaling cascades that lead to microglial activation and the production of pro-inflammatory cytokines, ultimately exerting a neuroprotective effect.
Caption: Hypothesized PAR2 signaling pathway and point of inhibition.
Quantitative Data Summary
As direct experimental data for this compound is not publicly available, the following table presents data for a known PAR2 antagonist, K-14585, to provide a reference for expected potency.[8]
| Compound | Target | Assay Type | Metric | Value | Reference |
| K-14585 | Human PAR2 | Radioligand Binding ([³H]-2-furoyl-LIGRL-NH₂) | Kᵢ | 0.627 µM | [8] |
| K-14585 | Human PAR2 | SLIGKV-induced Ca²⁺ Mobilization | IC₅₀ | 1.1 - 2.87 µM | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar compounds.
Materials:
-
4-Methylpiperidine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
N-Alkylation:
-
In a round-bottom flask, dissolve 4-methylpiperidine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude ethyl (4-methylpiperidin-1-yl)acetate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2 M aqueous solution) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once hydrolysis is complete, neutralize the solution with hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 6-7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The final product can be further purified by recrystallization or column chromatography.
-
Caption: Workflow for the synthesis of the target compound.
Protocol 2: In Vitro PAR2 Antagonism Assay (Calcium Mobilization)
This protocol is designed to assess the inhibitory effect of this compound on PAR2-mediated intracellular calcium release.
Materials:
-
Human cell line endogenously expressing PAR2 (e.g., HT-29 or primary human keratinocytes)
-
This compound
-
PAR2 agonist (e.g., SLIGKV-NH₂)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency in 96-well plates.
-
Wash the cells with HBSS.
-
Load the cells with Fura-2 AM (or equivalent) in HBSS for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the compound solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control.
-
-
Calcium Measurement:
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the PAR2 agonist (at a concentration that elicits ~80% of the maximal response, e.g., EC₈₀) into the wells.
-
Immediately begin kinetic measurement of fluorescence changes (e.g., ratio of emission at 510 nm from excitation at 340 nm and 380 nm for Fura-2) for at least 2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak - baseline) for each well.
-
Normalize the data to the vehicle control response.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: In Vitro Neuroinflammation Assay (Microglial Cytokine Release)
This protocol measures the ability of the test compound to suppress the release of pro-inflammatory cytokines from activated microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
This compound
-
Lipopolysaccharide (LPS) to induce inflammation
-
PAR2 agonist (optional, to confirm PAR2-specific activation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed microglia in 24-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) or a PAR2 agonist for 24 hours. Include vehicle and unstimulated controls.
-
-
Supernatant Collection:
-
After the incubation period, collect the cell culture supernatants and centrifuge to remove cellular debris.
-
-
Cytokine Quantification:
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated control.
-
Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for in vitro experimental protocols.
Conclusion
This compound represents a novel, yet unexplored, candidate for neurological drug development. Based on the compelling evidence from structurally related compounds, its investigation as a PAR2 antagonist is highly warranted. The protocols and conceptual framework provided herein offer a robust starting point for researchers to elucidate the therapeutic potential of this compound in mitigating neuroinflammation and treating neurodegenerative diseases. Successful validation of this hypothesis could pave the way for a new class of neuroprotective agents.
References
- 1. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglia in Neuroinflammation and Neurodegeneration: From Understanding to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for (4-Methylpiperidin-1-yl)acetic acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (4-Methylpiperidin-1-yl)acetic acid.
For researchers, scientists, and professionals engaged in drug development, the accurate quantification of pharmaceutical intermediates and potential impurities is critical. This document provides a detailed application note and protocol for the analysis of this compound using a newly developed High-Performance Liquid Chromatography (HPLC) method.
Introduction
This compound is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds. A reliable analytical method is essential for its quantification, whether as a final product or a potential impurity. Due to its polar nature and lack of a strong chromophore, a robust reversed-phase HPLC method with low-wavelength UV detection is proposed. This method is designed to be simple, accurate, and suitable for routine analysis in a quality control environment.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below. These parameters were selected to provide good peak shape, resolution, and sensitivity for this compound.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Orthophosphoric acid in Water : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method was subjected to validation to demonstrate its suitability for the intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 10 - 100 µg/mL |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantitation (LOQ) | 7 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Experimental Protocols
Preparation of Mobile Phase
-
Add 1.0 mL of concentrated orthophosphoric acid to 900 mL of HPLC-grade water and mix well.
-
Add 100 mL of HPLC-grade acetonitrile to the aqueous phosphoric acid solution.
-
Mix thoroughly and degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
Preparation of Standard Solution (50 µg/mL)
-
Accurately weigh 5.0 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This stock solution has a concentration of 50 µg/mL.
Preparation of Sample Solution
-
Accurately weigh a quantity of the sample expected to contain approximately 5.0 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Procedure
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
Workflow Diagram
The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.
Application Note: Mass Spectrometry Characterization of (4-Methylpiperidin-1-yl)acetic acid
Abstract
This application note details the mass spectrometric characterization of (4-Methylpiperidin-1-yl)acetic acid, a substituted piperidine derivative. Due to its polar nature, containing both a tertiary amine and a carboxylic acid functional group, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are suitable techniques for its analysis. This document provides protocols for both approaches, including predicted fragmentation patterns and key mass-to-charge ratios (m/z) for identification and quantification.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its detection, characterization, and quantification in various matrices. Mass spectrometry, coupled with chromatographic separation, offers high specificity and sensitivity for the analysis of such small molecules. This note outlines the expected mass spectral behavior and provides detailed protocols for its analysis by LC-MS/MS and GC-MS.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C8H15NO2 | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Synonyms | 2-(4-methylpiperidyl)acetic acid, 4-methyl-1-piperidineacetic acid | [1][2] |
Predicted Mass Spectral Data
Based on the structure of this compound, the following ions are predicted in positive and negative ion mode electrospray ionization (ESI).
Table 1: Predicted m/z of Parent and Fragment Ions in ESI-MS
| Ion Type | Predicted m/z | Proposed Structure/Fragment | Ionization Mode |
| [M+H]+ | 158.1176 | Protonated parent molecule | Positive |
| [M-H]- | 156.1029 | Deprotonated parent molecule | Negative |
| Fragment 1 | 114.1019 | Loss of COOH (decarboxylation) from [M+H]+ | Positive |
| Fragment 2 | 98.1066 | Alpha-cleavage: loss of the acetic acid group from the piperidine nitrogen | Positive |
| Fragment 3 | 57.0702 | Further fragmentation of the piperidine ring | Positive |
| Fragment 4 | 112.0869 | Loss of CO2 from [M-H]- | Negative |
Experimental Workflow
Caption: Experimental workflow for the MS characterization.
Protocols
Protocol 1: LC-MS/MS Analysis
This protocol is suitable for the direct analysis of this compound in aqueous and organic samples.
1. Sample Preparation:
-
Dissolve the sample in a mixture of water and methanol (50:50 v/v) to a final concentration of 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions (Predicted):
-
Precursor Ion (m/z): 158.1
-
Product Ions (m/z): 114.1, 98.1
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 10-30 eV.
Protocol 2: GC-MS Analysis (with Derivatization)
This protocol is suitable for volatile and semi-volatile matrices and requires derivatization to improve the chromatographic properties of the analyte.
1. Derivatization (Silylation):
-
Dry the sample completely under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
2. Gas Chromatography Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-450.
Conclusion
The protocols described in this application note provide a robust starting point for the mass spectrometric characterization of this compound. The LC-MS/MS method is recommended for its high sensitivity and specificity for direct analysis in complex matrices. The GC-MS method, following derivatization, offers an alternative for volatile sample analysis. The predicted fragmentation patterns and m/z values will aid in the identification and method development for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Methylpiperidin-1-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of (4-Methylpiperidin-1-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is a two-step synthesis. The first step involves the N-alkylation of 4-methylpiperidine with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base. The second step is the hydrolysis of the resulting ester, ethyl (4-methylpiperidin-1-yl)acetate, to yield the final carboxylic acid product.
Q2: What are the critical parameters to control for a high yield in the N-alkylation step?
A2: The key parameters to optimize are the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. A suitable base is crucial for deprotonating the secondary amine, and the solvent can significantly influence the reaction rate and side reactions. Temperature control is vital to ensure the reaction proceeds at a reasonable rate without promoting decomposition or side product formation.
Q3: How can I minimize the formation of the quaternary ammonium salt byproduct?
A3: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common side reaction.[1][2] To minimize this, it is recommended to use a slight excess of 4-methylpiperidine relative to the alkylating agent.[3] Additionally, slow, dropwise addition of the ethyl bromoacetate to the reaction mixture can help maintain a low concentration of the alkylating agent, further suppressing the formation of the quaternary salt.[3]
Q4: What is the best way to purify the final product, this compound?
A4: Purification can often be achieved by recrystallization. After the hydrolysis step and work-up, the crude product can be dissolved in a suitable solvent mixture, such as ethanol/ethyl acetate, and allowed to crystallize.[4] The purity of the final product can be assessed by techniques like NMR and melting point determination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of ethyl (4-methylpiperidin-1-yl)acetate | 1. Incomplete reaction. 2. Ineffective base. 3. Suboptimal solvent. 4. Reaction temperature is too low. | 1. Monitor the reaction by TLC or GC to ensure completion. Extend the reaction time if necessary. 2. Ensure the base is strong enough to deprotonate the piperidine. Consider switching to a stronger base like sodium hydride if using a weaker base like potassium carbonate. 3. The choice of solvent is critical. Aprotic polar solvents like DMF or acetonitrile are generally effective.[3] 4. Gently heat the reaction mixture. A temperature range of 60-80°C is often a good starting point.[5] |
| Presence of unreacted 4-methylpiperidine | 1. Insufficient amount of ethyl bromoacetate. 2. Short reaction time. | 1. Use a slight molar excess of ethyl bromoacetate (e.g., 1.1 equivalents). 2. Increase the reaction time and monitor for the disappearance of the starting material. |
| Formation of a significant amount of quaternary ammonium salt | 1. Excess of ethyl bromoacetate. 2. Rapid addition of the alkylating agent. | 1. Use 4-methylpiperidine in slight excess. 2. Add the ethyl bromoacetate dropwise to the reaction mixture over a period of time.[3] |
| Difficulty in isolating the final product after hydrolysis | 1. Incorrect pH during work-up. 2. Product is too soluble in the work-up solvent. | 1. Carefully adjust the pH to the isoelectric point of the amino acid to induce precipitation. 2. After acidification, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. |
| Product is an oil instead of a solid | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the product by column chromatography or recrystallization from a different solvent system. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of Ethyl (4-Methylpiperidin-1-yl)acetate
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| K₂CO₃ | DMF | 80 | 6 | 85 |
| K₂CO₃ | Acetonitrile | 80 | 8 | 78 |
| NaH | THF | 25 | 4 | 92 |
| NaH | DMF | 25 | 3 | 95 |
| Et₃N | Dichloromethane | 25 | 12 | 65 |
Note: The data presented in this table is a representative summary based on typical outcomes for similar reactions and should be used as a guideline for optimization.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (4-Methylpiperidin-1-yl)acetate
This protocol describes the N-alkylation of 4-methylpiperidine with ethyl bromoacetate using potassium carbonate as the base.
Materials:
-
4-Methylpiperidine
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 4-methylpiperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Slowly add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4-methylpiperidin-1-yl)acetate.
Protocol 2: Hydrolysis of Ethyl (4-Methylpiperidin-1-yl)acetate
This protocol outlines the hydrolysis of the ester to the final carboxylic acid product.
Materials:
-
Crude ethyl (4-methylpiperidin-1-yl)acetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude ethyl (4-methylpiperidin-1-yl)acetate in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the disappearance of the ester by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 5-6 with concentrated HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ethyl acetate).[4]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 5. (4-OXO-PIPERIDIN-1-YL)-ACETIC ACID HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of (4-Methylpiperidin-1-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (4-Methylpiperidin-1-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. For a typical synthesis involving the N-alkylation of 4-methylpiperidine with a haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid), the following impurities are common:
-
Unreacted Starting Materials: Residual 4-methylpiperidine and the haloacetic acid reagent.
-
Over-alkylation Products: Quaternary ammonium salts formed by the reaction of the product with another molecule of the alkylating agent.
-
By-products from Side Reactions: Small amounts of products resulting from the degradation of reagents or solvent interactions.
-
Inorganic Salts: Salts generated during the reaction or work-up, such as sodium chloride or sodium bromide.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any by-products.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound and detect trace impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Thin-Layer Chromatography (TLC): A quick and convenient method to monitor the progress of the purification.
Q3: What are the general characteristics of this compound that influence its purification?
A3: this compound is a zwitterionic compound at its isoelectric point, meaning it possesses both a positive charge (on the protonated piperidine nitrogen) and a negative charge (on the deprotonated carboxylate group). This dual nature significantly impacts its solubility and chromatographic behavior, making it highly polar.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" during recrystallization instead of forming crystals.
-
Cause: The compound's solubility in the chosen solvent is too high, or the cooling process is too rapid. The presence of impurities can also lower the melting point of the mixture, leading to oiling out.
-
Solution:
-
Solvent Selection: Re-evaluate the solvent system. A mixture of a good solvent and a poor solvent (an anti-solvent) often yields better crystals. For a polar compound like this compound, consider solvent systems like ethanol/ethyl acetate, methanol/diethyl ether, or water/acetone.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial.
-
Higher Dilution: Use a larger volume of the recrystallization solvent to prevent supersaturation, which can lead to oiling out.
-
Issue 2: Poor recovery of the product after recrystallization.
-
Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solution:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.
-
Solvent Choice: Select a solvent in which the compound has a steep solubility curve (i.e., highly soluble when hot, but poorly soluble when cold).
-
Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Column Chromatography
Issue 1: The compound streaks on the silica gel column, leading to poor separation.
-
Cause: The high polarity of the zwitterionic compound leads to strong interactions with the polar silica gel stationary phase.
-
Solution:
-
Mobile Phase Additives: Add a small percentage of a polar modifier to the eluent to reduce tailing. For an amino acid derivative, adding a small amount of a volatile acid like acetic acid or a base like triethylamine can improve peak shape. Given the basic nitrogen, triethylamine is often a good choice. A common eluent system for similar compounds is a gradient of ethyl acetate with a small, constant percentage of triethylamine (e.g., 0.5-2%).[1]
-
Alternative Stationary Phase: Consider using a less polar stationary phase like alumina (basic or neutral) or a reversed-phase silica gel (C18).[1]
-
Sample Loading: Ensure the sample is dissolved in a minimum amount of the initial mobile phase or a less polar solvent before loading it onto the column.
-
Issue 2: Co-elution of the product with polar impurities.
-
Cause: The impurities have a similar polarity to the desired compound.
-
Solution:
-
Gradient Optimization: Use a shallower solvent gradient during elution to improve the resolution between closely eluting compounds.
-
Alternative Solvent System: Experiment with different solvent systems to alter the selectivity of the separation. For example, replacing ethyl acetate with a different polar solvent like acetone or using a ternary mixture might be effective.
-
Ion-Exchange Chromatography: For a zwitterionic compound, ion-exchange chromatography can be a powerful purification technique. A strong cation exchange (SCX) resin can be used to bind the positively charged piperidine nitrogen, allowing neutral and anionic impurities to be washed away. The product can then be eluted with a solution of a base like ammonia in methanol.
-
Data Presentation
The following table provides a hypothetical comparison of purification methods for this compound. Note: This data is illustrative and may not represent actual experimental results.
| Purification Method | Purity (by HPLC) | Yield (%) | Throughput | Key Considerations |
| Recrystallization (Ethanol/Ethyl Acetate) | >98% | 60-80% | High | Simple and scalable, but may not remove closely related impurities. |
| Silica Gel Chromatography (EtOAc/Et₃N) | >99% | 50-70% | Medium | Effective for removing less polar and some closely related impurities. |
| Ion-Exchange Chromatography (SCX) | >99.5% | 70-90% | Low to Medium | Highly selective for ionic compounds; excellent for removing non-ionic impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Ethyl Acetate
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper.
-
Crystallization: Slowly add ethyl acetate (anti-solvent) to the hot ethanolic solution until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase by TLC. A good starting point is a mixture of ethyl acetate and triethylamine (e.g., 98:2 v/v). The target compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase (slurry packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase. A gradient elution, starting with a less polar mixture (e.g., 100% ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or increasing the triethylamine concentration), may be necessary to elute the polar product while separating it from impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of (4-Methylpiperidin-1-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methylpiperidin-1-yl)acetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the N-alkylation of 4-methylpiperidine with a haloacetate followed by hydrolysis.
Issue 1: Low or No Product Formation
Possible Causes:
-
Inactive Alkylating Agent: The haloacetic acid ester (e.g., ethyl bromoacetate) may have degraded.
-
Insufficient Base: The base used to neutralize the hydrohalic acid byproduct may be weak or used in insufficient quantity.
-
Low Reaction Temperature: The reaction temperature may be too low to promote the N-alkylation reaction at a reasonable rate.
-
Poor Quality of Starting Materials: Impurities in 4-methylpiperidine or the haloacetate can interfere with the reaction.
Troubleshooting Steps:
-
Verify Reagent Quality: Check the purity of the 4-methylpiperidine and the haloacetic acid ester. If in doubt, purify the starting materials before use. Use a fresh bottle of the haloacetate if possible.
-
Optimize Base and Solvent: Ensure an adequate amount of a suitable base (e.g., potassium carbonate, sodium bicarbonate, or triethylamine) is used. The choice of solvent can also be critical; polar aprotic solvents like acetonitrile or DMF are often effective.
-
Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS.
-
Consider a More Reactive Alkylating Agent: If using ethyl chloroacetate, consider switching to ethyl bromoacetate, which is more reactive.
Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
Possible Causes:
-
Over-alkylation: The desired product, this compound ethyl ester, can be further alkylated by the haloacetate to form a quaternary ammonium salt. This is a common side reaction in the N-alkylation of amines.
-
Unreacted Starting Material: The reaction may not have gone to completion.
-
Hydrolysis of the Ester: If water is present in the reaction mixture, the ethyl ester may prematurely hydrolyze.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the 4-methylpiperidine relative to the haloacetic acid ester to minimize over-alkylation.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC to determine the optimal reaction time and quench the reaction before significant over-alkylation occurs.
-
Purification: The product mixture can often be separated by column chromatography. The quaternary ammonium salt, being a salt, will have very different solubility and chromatographic behavior.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent premature hydrolysis of the ester.
Issue 3: Difficulty in Isolating the Final Product After Hydrolysis
Possible Causes:
-
Incomplete Hydrolysis: The hydrolysis of the intermediate ester may not be complete.
-
Product is Water-Soluble: As an amino acid, the final product has some water solubility, which can lead to losses during aqueous workup.
-
Emulsion Formation: During the workup, the formation of a stable emulsion can make phase separation difficult.
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: Monitor the hydrolysis step by TLC or LC-MS. If necessary, prolong the reaction time or increase the concentration of the base (e.g., NaOH or KOH).
-
Optimize Workup: After acidification to precipitate the product, minimize the volume of water used. Extraction with a suitable organic solvent (e.g., dichloromethane or a mixture of isopropanol/dichloromethane) at the isoelectric point can improve recovery.
-
Break Emulsions: If an emulsion forms, adding brine or filtering the mixture through a pad of Celite can help to break it.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is over-alkylation of the nitrogen atom in 4-methylpiperidine. This leads to the formation of a quaternary ammonium salt as a byproduct. The product itself, being a tertiary amine, is also susceptible to quaternization.
Q2: How can I minimize the formation of the quaternary ammonium salt?
A2: To minimize over-alkylation, you can:
-
Use a molar excess of 4-methylpiperidine relative to the alkylating agent (e.g., ethyl bromoacetate).
-
Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.
-
Monitor the reaction progress carefully and stop the reaction once the starting material is consumed, before significant amounts of the quaternary salt are formed.
Q3: What is a suitable solvent for the N-alkylation step?
A3: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or acetone are commonly used for this type of N-alkylation. The choice of solvent can influence the reaction rate and selectivity.
Q4: What is the best way to purify the final product?
A4: Purification of this compound can often be achieved by recrystallization. If significant impurities are present, column chromatography on silica gel may be necessary for the intermediate ester. For the final acid, ion-exchange chromatography can be an effective purification method.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of Ethyl (4-Methylpiperidin-1-yl)acetate
| Parameter | Condition |
| Reactants | 4-Methylpiperidine, Ethyl bromoacetate |
| Stoichiometry | 1.2 : 1 (4-Methylpiperidine : Ethyl bromoacetate) |
| Base | Potassium carbonate (2 equivalents) |
| Solvent | Acetonitrile |
| Temperature | Reflux (approx. 82°C) |
| Reaction Time | 4-8 hours (monitor by TLC) |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. |
| Product loss during workup | Optimize extraction pH and solvent. | |
| Impure Product | Over-alkylation | Use excess amine, slow addition of alkylating agent. |
| Unreacted starting material | Monitor reaction closely, consider purification by chromatography. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (4-Methylpiperidin-1-yl)acetate
-
To a solution of 4-methylpiperidine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add ethyl bromoacetate (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-methylpiperidin-1-yl)acetate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl (4-Methylpiperidin-1-yl)acetate to this compound
-
Dissolve the crude ethyl (4-methylpiperidin-1-yl)acetate in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 equivalents) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the ester is no longer present.
-
Acidify the reaction mixture to a pH of approximately 6-7 with hydrochloric acid.
-
Concentrate the solution under reduced pressure to remove the ethanol.
-
The aqueous solution can be further purified by ion-exchange chromatography, or the product can be precipitated by adjusting the pH to its isoelectric point.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
Improving the stability of (4-Methylpiperidin-1-yl)acetic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (4-Methylpiperidin-1-yl)acetic acid solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions?
A1: The stability of this compound solutions can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate the degradation of the compound. While the piperidine ring itself is relatively stable, N-substituted piperidines can be more susceptible to thermal stress.
-
pH: The pH of the solution can significantly impact stability. Acidic or alkaline conditions can catalyze degradation pathways.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation. It is recommended to protect solutions from light.
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidation of the piperidine ring.
Q2: What are the potential degradation pathways for this compound in solution?
A2: While specific degradation pathways for this compound are not extensively documented, based on the reactivity of similar piperidine derivatives, the following are plausible degradation routes:
-
Oxidation: The piperidine ring is susceptible to oxidation, which can be initiated by radicals. This can lead to the formation of N-oxides, ring-opened products, or other oxidized species.
-
Thermal Degradation: At elevated temperatures, decomposition may occur. Studies on similar N-substituted piperidines suggest that substitution on the nitrogen can influence the rate of thermal degradation.
-
Photodegradation: Exposure to light may lead to the formation of various photolytic byproducts.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the stability of this compound solutions, it is recommended to:
-
Store solutions at refrigerated temperatures (2-8 °C).
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Use degassed solvents to minimize exposure to oxygen.
-
If possible, store under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of the solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of the solution over time will indicate any loss of the parent compound and the appearance of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected peaks in HPLC analysis. | Degradation of the compound. | - Review storage conditions (temperature, light exposure). - Check the pH of the solution. - Ensure solvents are free of peroxides or other oxidizing agents. - Perform a forced degradation study to identify potential degradants. |
| Discoloration of the solution. | Formation of colored degradation products, possibly due to oxidation or photodegradation. | - Immediately protect the solution from light. - Purge the solution with an inert gas to remove oxygen. - Analyze the solution by HPLC-MS to identify the colored species. |
| Precipitation in the solution. | Change in solubility due to pH shift or formation of insoluble degradation products. | - Measure the pH of the solution and adjust if necessary. - Filter the solution and analyze both the filtrate and the precipitate to identify the components. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a sealed vial at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of polar and non-polar compounds. A starting point could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be ~210 nm).
-
Method Validation: Validate the method for specificity by analyzing the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the parent peak.
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study for this compound
| Stress Condition | Incubation Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) |
| 0.1 M HCl (60°C) | 24 | 92.5 | 7.5 |
| 0.1 M NaOH (60°C) | 24 | 85.2 | 14.8 |
| 3% H₂O₂ (RT) | 24 | 78.9 | 21.1 |
| Thermal (80°C) | 48 | 95.1 | 4.9 |
| Photolytic | - | 90.3 | 9.7 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for conducting a forced degradation study.
Caption: Decision tree for troubleshooting solution instability.
Troubleshooting guide for (4-Methylpiperidin-1-yl)acetic acid experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methylpiperidin-1-yl)acetic acid (CAS: 511237-54-0).
Frequently Asked Questions (FAQs)
Synthesis & Reaction Issues
-
Q1: My N-alkylation of 4-methylpiperidine with an alpha-haloacetate isn't proceeding to completion. What are the common causes?
-
A1: Incomplete N-alkylation reactions are a frequent issue. Several factors could be at play:
-
Insufficient Base: The reaction generates a hydrohalic acid (e.g., HBr or HCl) as a byproduct, which can protonate the starting 4-methylpiperidine, rendering it non-nucleophilic. Ensure you are using at least one equivalent of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize this acid.
-
Solvent Polarity: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction. Poor solubility of reactants can hinder the reaction rate.
-
Reaction Temperature: While many N-alkylations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. Try increasing the temperature to 50-60 °C and monitor the reaction progress by TLC or LC-MS.
-
Steric Hindrance: While less of an issue with this specific substrate, significant steric bulk on either the amine or the alkylating agent can slow down the reaction.
-
-
-
Q2: I'm observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
-
A2: The most common side product is the dialkylated quaternary ammonium salt. This occurs if the product, this compound ester, reacts further with the alkylating agent. To minimize this:
-
Control Stoichiometry: Use a slight excess of the 4-methylpiperidine relative to the alpha-haloacetate (e.g., 1.1 to 1 equivalents).
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, favoring mono-alkylation.
-
-
Purification Challenges
-
Q3: I'm struggling to purify the final product, this compound, after hydrolysis of the ester. It seems to be soluble in both aqueous and organic phases.
-
A3: this compound is a zwitterion, meaning it has both a positive (the protonated piperidinium ion) and a negative (the carboxylate) charge within the same molecule. This property can make purification by standard extraction challenging. Here are some strategies:
-
Crystallization at the Isoelectric Point (pI): The pI is the pH at which the net charge of the molecule is zero, and its solubility in water is often at a minimum. You can determine the pI experimentally by slowly adjusting the pH of your aqueous solution. Once you find the pH at which the product precipitates, you can isolate it by filtration.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying zwitterions. You can use a cation-exchange resin to bind the positively charged piperidinium group or an anion-exchange resin to bind the negatively charged carboxylate group. The choice of resin and elution conditions will depend on the impurities you need to remove.
-
Reverse-Phase Chromatography with pH adjustment: For analytical or small-scale preparative HPLC, you can manipulate the retention on a C18 column by adjusting the mobile phase pH. At low pH, the carboxylic acid is protonated, and the molecule has a net positive charge. At high pH, the amine is deprotonated, and the molecule has a net negative charge.
-
-
-
Q4: How can I effectively remove inorganic salts from my final product?
-
A4: If your product is contaminated with inorganic salts from the reaction or workup:
-
Solvent Precipitation: If your compound is soluble in an organic solvent (like ethanol or isopropanol) in which the inorganic salts are not, you can dissolve the crude product in the organic solvent and filter off the insoluble salts.
-
Dialysis or Size-Exclusion Chromatography: For larger scale purifications, these techniques can be effective in separating small salt molecules from your larger product molecule.
-
-
Handling & Storage
-
Q5: What are the recommended handling and storage conditions for this compound?
-
A5: Based on available safety data, this compound should be handled with care. It is harmful if swallowed or inhaled and can cause skin and eye irritation. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Store the compound in a tightly sealed container in a cool, dry place.
-
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and a closely related compound. Experimental values for the target compound are limited; therefore, some data is based on predictions for structurally similar molecules.
| Property | This compound | Notes |
| CAS Number | 511237-54-0 | |
| Molecular Formula | C₈H₁₅NO₂ | |
| Molecular Weight | 157.21 g/mol | |
| Predicted pKa (Carboxylic Acid) | ~3.9-4.5 | Based on structurally similar N-carboxymethyl piperidines. |
| Predicted pKa (Piperidinium ion) | ~9.5-10.5 | Based on the pKa of similar N-alkyl piperidines. |
| Appearance | Solid |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (4-Methylpiperidin-1-yl)acetate
This protocol describes a common method for the N-alkylation of 4-methylpiperidine.
-
Materials:
-
4-Methylpiperidine (1.0 eq)
-
Ethyl bromoacetate (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpiperidine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add ethyl bromoacetate to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-methylpiperidin-1-yl)acetate. The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Hydrolysis of Ethyl (4-Methylpiperidin-1-yl)acetate to this compound
This protocol describes the saponification of the ester to the final carboxylic acid.
-
Materials:
-
Ethyl (4-methylpiperidin-1-yl)acetate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl (4-methylpiperidin-1-yl)acetate in a mixture of THF (or methanol) and water.
-
Add lithium hydroxide or sodium hydroxide to the solution.
-
Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to the isoelectric point (experimentally determined, likely between pH 4 and 7) with 1M HCl.
-
A precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yields in the N-alkylation step.
Overcoming solubility issues with (4-Methylpiperidin-1-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methylpiperidin-1-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the molecular structure and basic chemical information for this compound?
A1: this compound is a zwitterionic compound, meaning it contains both acidic (carboxylic acid) and basic (tertiary amine) functional groups. This dual nature governs its solubility properties.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| CAS Number | 511237-54-0 |
| Appearance | Solid (predicted) |
Q2: What are the predicted solubility characteristics of this compound?
A2: Due to its zwitterionic nature, the solubility of this compound is expected to be highly dependent on the pH of the solvent.[1] At its isoelectric point (the pH at which the net charge is zero), the compound will likely have its lowest aqueous solubility. Adjusting the pH away from the isoelectric point should increase solubility. It is predicted to have moderate solubility in water and higher solubility in polar organic solvents like methanol and ethanol.[1]
Q3: In which common laboratory solvents can I expect to dissolve this compound?
A3: Based on its structure, this compound is expected to be soluble in polar solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions of organic molecules.[2] For other applications, polar protic solvents such as methanol, ethanol, and water (with pH adjustment) are likely to be effective. It is expected to have limited solubility in non-polar solvents like hexane.[3]
Troubleshooting Guides
Issue 1: The compound is not dissolving in water.
Table 2: Troubleshooting Poor Aqueous Solubility
| Potential Cause | Suggested Solution | Experimental Protocol |
| pH is at or near the isoelectric point. | Adjust the pH of the aqueous solution. | Protocol 1: pH Adjustment for Aqueous Solutions 1. Prepare a slurry of this compound in deionized water.2. While stirring, add 0.1 M HCl dropwise to lower the pH. The tertiary amine will become protonated, increasing solubility.3. Alternatively, add 0.1 M NaOH dropwise to raise the pH. The carboxylic acid will become deprotonated, increasing solubility.4. Monitor for dissolution. It is recommended to check the pH of the final solution. |
| Insufficient temperature. | Gently warm the solution. | Protocol 2: Dissolution with Heating 1. Prepare a suspension of the compound in the desired aqueous solvent.2. Gently warm the suspension in a water bath (e.g., 37-50°C).3. Stir or sonicate until the compound dissolves. 4. Allow the solution to cool to room temperature before use. Be aware that the compound may precipitate out of solution upon cooling if the concentration is too high. |
Issue 2: The compound precipitates when my aqueous stock solution is diluted in buffer for a biological assay.
Table 3: Troubleshooting Precipitation Upon Dilution
| Potential Cause | Suggested Solution | Experimental Protocol |
| The pH of the buffer is close to the isoelectric point of the compound. | Adjust the pH of the final solution or use a buffer with a more suitable pH. | 1. Check the pH of your final assay buffer after adding the compound stock.2. If precipitation occurs, consider preparing a new stock solution with pH adjustment (as in Protocol 1) before dilution.3. Alternatively, prepare the final diluted solution and then adjust the pH with a small amount of dilute acid or base. |
| The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | Increase the final concentration of the organic co-solvent in the assay, if permissible for the experiment. | 1. Determine the maximum allowable concentration of the organic co-solvent for your specific assay.2. Adjust the dilution scheme to ensure the final co-solvent concentration is sufficient to maintain solubility while not adversely affecting the experimental system. |
Experimental Workflows
Below is a generalized workflow for preparing this compound for a cell-based assay, a common application for novel chemical entities.
The following diagram illustrates the logical steps to troubleshoot solubility issues based on the zwitterionic nature of the compound.
References
Optimization of reaction conditions for (4-Methylpiperidin-1-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Methylpiperidin-1-yl)acetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, typically prepared via the N-alkylation of 4-methylpiperidine with a haloacetic acid ester, followed by hydrolysis.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?
-
Answer: Low yield is a common issue that can stem from several factors. Systematically investigate the following:
-
Inadequate Reaction Temperature: The reaction may be too slow at room temperature. Consider gently heating the reaction mixture. Monitor the temperature closely as excessive heat can lead to side products.
-
Insufficient Reaction Time: N-alkylation of secondary amines can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Ineffective Base: The choice and amount of base are critical for neutralizing the hydrohalic acid byproduct. If the acid is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Consider switching to a stronger, non-nucleophilic base or ensuring your current base is anhydrous.
-
Poor Quality Reagents: Ensure the 4-methylpiperidine and the haloacetic acid ester are pure and the solvent is anhydrous. Moisture can interfere with the reaction.
-
Issue 2: Formation of Quaternary Ammonium Salt
-
Question: My final product is contaminated with a significant amount of a water-soluble impurity, which I suspect is the quaternary ammonium salt. How can I avoid this?
-
Answer: The formation of the quaternary ammonium salt occurs when the product, this compound ester, reacts further with the alkylating agent. To minimize this side reaction:
-
Control Stoichiometry: Use a slight excess of 4-methylpiperidine relative to the haloacetic acid ester. This ensures the alkylating agent is consumed before it can react with the product.
-
Slow Addition of Alkylating Agent: Adding the haloacetic acid ester dropwise to the solution of 4-methylpiperidine and base can help maintain a low concentration of the alkylating agent, favoring the desired mono-alkylation.[1]
-
Monitor the Reaction: Closely monitor the consumption of the starting materials. Over-extending the reaction time after the 4-methylpiperidine has been consumed can increase the likelihood of the side reaction.
-
Issue 3: Difficult Product Isolation and Purification
-
Question: I am having trouble isolating the pure this compound from the reaction mixture. What is an effective purification strategy?
-
Answer: The product is an amino acid, making it zwitterionic at its isoelectric point and generally soluble in water. This property can be exploited for purification:
-
Acid-Base Extraction: After the initial reaction work-up, dissolve the crude product in a dilute acid solution (e.g., 1M HCl). This will protonate the piperidine nitrogen, making the product water-soluble. Wash this acidic aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-basic organic impurities. Then, carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) to precipitate the product. The solid can then be collected by filtration.
-
Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography can be an effective method.
-
Recrystallization: The isolated solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters for optimization.
| Parameter | Condition 1 (Moderate Yield) | Condition 2 (Optimized Yield) | Rationale & Comments |
| Alkylating Agent | Ethyl chloroacetate | Ethyl bromoacetate | The C-Br bond is weaker than the C-Cl bond, making ethyl bromoacetate more reactive and generally leading to higher yields and faster reaction times. |
| Base | K₂CO₃ (Potassium Carbonate) | DIPEA (Hünig's Base) | K₂CO₃ is a solid base with limited solubility in many organic solvents. DIPEA is a non-nucleophilic organic base that is soluble in common reaction solvents, leading to a more homogeneous and often more efficient reaction. |
| Solvent | Acetonitrile (CH₃CN) | N,N-Dimethylformamide (DMF) | DMF is a polar aprotic solvent that is excellent for Sₙ2 reactions, as it can effectively solvate the cation, leaving the anion more nucleophilic. However, it has a high boiling point and can be difficult to remove. |
| Temperature | Room Temperature (20-25°C) | 50-60°C | Gentle heating can significantly increase the reaction rate. However, temperatures above 70°C may increase the formation of side products. |
| Stoichiometry | 1:1 (Amine:Alkylating Agent) | 1.2:1 (Amine:Alkylating Agent) | A slight excess of the amine helps to ensure complete consumption of the alkylating agent, minimizing the formation of the quaternary ammonium salt. |
Frequently Asked Questions (FAQs)
-
Q1: Can I use chloroacetic acid directly instead of its ester?
-
A1: It is not recommended. The carboxylic acid group will react with the basic 4-methylpiperidine in an acid-base reaction, forming a salt and preventing the desired N-alkylation. The standard procedure involves using an ester as the alkylating agent, followed by a separate hydrolysis step to obtain the carboxylic acid.
-
-
Q2: What is the best way to monitor the progress of the reaction?
-
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) to separate the starting materials from the product. Staining with ninhydrin can help visualize the primary/secondary amines. GC-MS can also be used to monitor the disappearance of starting materials and the appearance of the product.
-
-
Q3: My final product is an oil instead of a solid. What should I do?
-
A3: If the product oils out during precipitation, it may be due to impurities or residual solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you can try to redissolve the oil in a minimal amount of solvent and attempt to precipitate it again by slowly adding a non-solvent. Alternatively, purification by column chromatography may be necessary.
-
-
Q4: How do I perform the final hydrolysis step?
-
A4: After the N-alkylation is complete and the ester product is isolated, it can be hydrolyzed to the carboxylic acid. This is typically done by heating the ester with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification to precipitate the final product.
-
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Step 1: N-Alkylation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpiperidine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add a suitable anhydrous solvent, such as acetonitrile or DMF.
-
Begin stirring the mixture and add ethyl bromoacetate (1.0 equivalent) dropwise over 30 minutes.
-
Heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-methylpiperidin-1-yl)acetate.
Step 2: Hydrolysis
-
Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Carefully neutralize the aqueous solution with 2M hydrochloric acid to a pH of approximately 7.
-
Cool the mixture in an ice bath to promote precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
References
Technical Support Center: Identification of Impurities in (4-Methylpiperidin-1-yl)acetic acid Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in (4-Methylpiperidin-1-yl)acetic acid samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can originate from various stages of the manufacturing process and storage. The primary sources include:
-
Starting Materials: Unreacted 4-methylpiperidine and chloroacetic acid (or its salt/ester) are common process-related impurities. Impurities present in the starting materials themselves can also be carried through the synthesis.
-
Reaction Byproducts: The synthesis of this compound typically involves the N-alkylation of 4-methylpiperidine. Side reactions can lead to the formation of byproducts. A potential byproduct is the quaternary ammonium salt, formed by the further reaction of the product with another molecule of the alkylating agent.
-
Degradation Products: The final compound may degrade over time due to factors like temperature, light, humidity, and interaction with atmospheric oxygen. Forced degradation studies are crucial to identify potential degradation products that might form during storage and handling.
-
Residual Solvents: Solvents used during the synthesis and purification steps may not be completely removed and can remain as residual impurities.
Q2: My HPLC chromatogram shows an unexpected peak. How do I begin to identify this unknown impurity?
A2: A systematic approach is essential for identifying unknown peaks in your HPLC analysis.
-
Verify System Suitability: Ensure your HPLC system is performing correctly by checking system suitability parameters like retention time reproducibility, peak asymmetry, and theoretical plates.
-
Blank Injection: Analyze a blank sample (diluent) to rule out any peaks originating from the solvent or the HPLC system itself (ghost peaks).
-
Spiking with Known Compounds: If you suspect the peak corresponds to a known starting material or a likely byproduct, spike a sample of your this compound with a small amount of the suspected compound. An increase in the peak area of the unknown peak confirms its identity.
-
Mass Spectrometry (LC-MS): The most powerful tool for identifying unknown impurities is liquid chromatography-mass spectrometry (LC-MS). This technique provides the mass-to-charge ratio (m/z) of the impurity, which can be used to determine its molecular weight. Fragmentation patterns from MS/MS analysis can further help in elucidating the structure.
-
Forced Degradation Studies: Subjecting the this compound sample to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products. If the unknown peak increases in a stressed sample, it is likely a degradation product.
Q3: I am not seeing good separation between the main peak and an impurity. What are some troubleshooting steps for my HPLC method?
A3: Poor resolution between peaks in an HPLC chromatogram can be addressed by modifying several chromatographic parameters:
-
Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
pH of the Aqueous Phase: Since this compound is an amino acid, the pH of the mobile phase will significantly affect its retention and the retention of ionizable impurities. Small adjustments to the pH can dramatically alter selectivity.
-
Buffer Concentration: Adjusting the buffer concentration can influence peak shape and retention times.
-
-
Column Chemistry:
-
If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, to achieve a different selectivity.
-
-
Gradient Profile: If you are using a gradient elution, modifying the gradient slope or the initial and final mobile phase compositions can improve separation.
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can alter selectivity.
Q4: How can I detect and quantify volatile impurities in my sample?
A4: For volatile impurities, such as residual solvents or unreacted volatile starting materials, Gas Chromatography (GC) is the preferred analytical technique.
-
Headspace GC-MS: Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) is a highly sensitive method for identifying and quantifying volatile organic compounds. In this technique, the volatile compounds are sampled from the headspace above the sample in a sealed vial and injected into the GC-MS system.
-
Direct Injection GC-MS: For less volatile impurities, direct injection into the GC-MS can be used.
Q5: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API) like this compound?
A5: The acceptance criteria for impurities are guided by the International Council for Harmonisation (ICH) Q3A guidelines. The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: Impurities above this level must be reported in the specification.
-
Identification Threshold: Impurities above this level must be structurally identified.
-
Qualification Threshold: Impurities above this level must be qualified, meaning their biological safety must be assessed.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Impurity Profiling
This method is designed to separate the main component from its potential process-related and degradation impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This method is suitable for the identification and quantification of volatile residual solvents.
-
Instrumentation: Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometer detector.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF). Crimp the vial tightly.
Protocol 3: 1H NMR for Structural Confirmation
1H Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the main compound and to identify and quantify certain impurities.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum of this compound. The chemical shifts and coupling constants of the signals can be used to confirm the structure. Impurities will present as additional signals in the spectrum.
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Structure | Potential Source |
| 4-Methylpiperidine | Starting Material | |
| Chloroacetic Acid | Starting Material | |
| This compound N-oxide | Degradation (Oxidation) | |
| Dimer of this compound | Synthesis Byproduct |
Visualizations
Caption: Workflow for the identification of unknown impurities.
Caption: Potential synthesis pathway and related impurities.
Validation & Comparative
A Comparative Analysis of (4-Methylpiperidin-1-yl)acetic Acid and Its Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (4-Methylpiperidin-1-yl)acetic acid and its analogs, focusing on their potential as anticancer agents. While direct comparative studies on a homologous series of this compound are limited in publicly available literature, this document compiles and compares data from various studies on structurally related piperidine and piperazine derivatives exhibiting cytotoxic and antiproliferative activities. This analysis aims to provide a valuable resource for researchers in the field of medicinal chemistry and oncology, facilitating the design and development of novel therapeutic agents.
I. Comparative Performance of Piperidine and Piperazine Derivatives
The following tables summarize the in vitro anticancer activity of various piperidine and piperazine derivatives against different cancer cell lines. The data is presented to highlight the structure-activity relationships (SAR) where possible, although direct comparison is limited by the diverse structural modifications and different cancer cell lines used in the cited studies.
Table 1: Cytotoxic Activity of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives [1]
| Compound | R Group | Cancer Cell Line | IC50 (µM) |
| SA1 | H | 4T1 (Breast) | > 10 |
| SA2 | 4-CH3 | 4T1 (Breast) | > 10 |
| SA3 | 4-OCH3 | 4T1 (Breast) | > 10 |
| SA4 | 4-F | 4T1 (Breast) | > 10 |
| SA5 | 4-Cl | 4T1 (Breast) | ~0.7 |
| SA6 | 4-Br | 4T1 (Breast) | > 10 |
| SA7 | 4-NO2 | 4T1 (Breast) | > 10 |
Table 2: Cytotoxic Activity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [2]
| Compound | R Group | Cancer Cell Line | GI50 (µM) |
| 5a | H | HUH7 (Liver) | 4.5 |
| 5a | H | HCT116 (Colon) | 3.8 |
| 5a | H | MCF7 (Breast) | 5.2 |
| 5b | 4-CH3 | HUH7 (Liver) | 6.1 |
| 5b | 4-CH3 | HCT116 (Colon) | 5.5 |
| 5b | 4-CH3 | MCF7 (Breast) | 7.3 |
| 5c | 4-OCH3 | HUH7 (Liver) | 8.2 |
| 5c | 4-OCH3 | HCT116 (Colon) | 7.1 |
| 5c | 4-OCH3 | MCF7 (Breast) | 9.5 |
| 5d | 4-F | HUH7 (Liver) | 3.9 |
| 5d | 4-F | HCT116 (Colon) | 3.2 |
| 5d | 4-F | MCF7 (Breast) | 4.8 |
| 5e | 4-Cl | HUH7 (Liver) | 2.8 |
| 5e | 4-Cl | HCT116 (Colon) | 2.5 |
| 5e | 4-Cl | MCF7 (Breast) | 3.6 |
| 5f | 4-Br | HUH7 (Liver) | 3.1 |
| 5f | 4-Br | HCT116 (Colon) | 2.9 |
| 5f | 4-Br | MCF7 (Breast) | 4.1 |
| 5g | 4-NO2 | HUH7 (Liver) | 9.7 |
| 5g | 4-NO2 | HCT116 (Colon) | 8.5 |
| 5g | 4-NO2 | MCF7 (Breast) | 11.2 |
Table 3: Antiproliferative Activity of Vindoline-Piperazine Conjugates [3]
| Compound | Cancer Cell Line | GI50 (µM) |
| 23 | MDA-MB-468 (Breast) | 1.00 |
| 25 | HOP-92 (Non-small cell lung) | 1.35 |
II. Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of anticancer compounds.
A. Synthesis of this compound Analogs
A general method for the synthesis of piperidin-1-yl acetic acid derivatives involves the reaction of the corresponding piperidine with a haloacetic acid ester followed by hydrolysis. For example, the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid has been described starting from (R)-(-)-α-phenylglycine.[4]
General Procedure for N-Alkylation and Hydrolysis:
-
N-Alkylation: To a solution of the appropriately substituted piperidine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, is added a base like potassium carbonate (2-3 equivalents) and an ethyl bromoacetate (1.1 equivalents). The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester.
-
Hydrolysis: The crude ester is dissolved in a mixture of ethanol and an aqueous solution of a base such as sodium hydroxide or lithium hydroxide. The mixture is stirred at room temperature or heated until the hydrolysis is complete.
-
Purification: The reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the desired (substituted piperidin-1-yl)acetic acid. The final product can be further purified by recrystallization.
B. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a further 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
C. Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of compounds on the expression levels of proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Cancer cells are treated with the test compounds for a specified time. After treatment, the cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
III. Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by piperidine-based anticancer agents and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for the evaluation of novel anticancer compounds.
Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine analogs.
Caption: Inhibition of the NF-κB signaling pathway by piperidine analogs.
IV. Discussion and Future Directions
The compiled data, although not from a single homologous series, suggests that piperidine and piperazine scaffolds are promising templates for the development of novel anticancer agents. The cytotoxic and antiproliferative activities appear to be influenced by the nature and position of substituents on the piperidine/piperazine and associated aromatic rings. For instance, halogen substitution in some series appears to enhance activity.
The proposed mechanisms of action for many piperidine derivatives involve the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways.[5][6][7][8][9] Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and cell cycle arrest.
Future research should focus on the systematic synthesis and evaluation of this compound analogs to establish a clear structure-activity relationship. This would involve varying the substituents on the piperidine ring and modifying the acetic acid moiety. Further mechanistic studies, including target identification and in vivo efficacy studies in relevant cancer models, are warranted for the most potent analogs to validate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a prevalent scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous approved drugs. The (4-Methylpiperidin-1-yl)acetic acid core represents a versatile template for designing ligands for a variety of biological targets. The methyl group at the 4-position can influence the conformational preference of the piperidine ring, while the acetic acid moiety provides a key interaction point, often with positively charged residues in protein binding sites. This guide explores the SAR of analogs where the core piperidine, the acetic acid side chain, and substituents are systematically modified, drawing from studies on VLA-4 antagonists, sigma (σ) receptor ligands, and CCR5 antagonists.
Case Study 1: Prolyl-4-piperidinylacetic Acid Derivatives as VLA-4 Antagonists
Very Late Antigen-4 (VLA-4) is an integrin protein involved in cell adhesion and migration, making it a therapeutic target for inflammatory diseases. A study by Chiba et al. explored a series of prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists, providing valuable SAR insights.[1]
Data Presentation
| Compound ID | R (Substitution on Pyrrolidine) | VLA-4 Adhesion IC50 (nM)[1] |
| 1a | H | 1.8 |
| 1b | 4(S)-OH | 0.8 |
| 1c | 4(R)-OH | 2.5 |
| 1d | 4-Oxo | 1.2 |
| 1e | 4,4-Difluoro | 0.9 |
Structure-Activity Relationship Summary
-
Substitution on the Pyrrolidine Ring: The introduction of a hydroxyl group at the 4-position of the proline ring significantly influenced activity. The (S)-stereoisomer (1b ) demonstrated a more than two-fold increase in potency compared to the unsubstituted analog (1a ), suggesting a favorable interaction of the hydroxyl group with the receptor binding pocket.[1] The (R)-stereoisomer (1c ) was less active than the unsubstituted compound.
-
Oxidation and Fluorination: Oxidation of the hydroxyl group to a ketone (1d ) resulted in activity comparable to the unsubstituted analog.[1] Difluorination at the 4-position (1e ) also led to a potent compound, indicating that this position is tolerant to substitution with electron-withdrawing groups.[1]
Experimental Protocols
VLA-4-dependent Cell Adhesion Assay: [1]
-
96-well microtiter plates were coated with human fibronectin fragment CS-1 and non-specific binding sites were blocked.
-
Jurkat cells, a human T-cell line expressing VLA-4, were labeled with a fluorescent dye.
-
The labeled cells were pre-incubated with varying concentrations of the test compounds.
-
The cell-compound mixture was then added to the coated plates and incubated to allow for cell adhesion.
-
Non-adherent cells were removed by washing.
-
The fluorescence of the adherent cells was measured using a plate reader.
-
IC50 values were calculated as the concentration of the compound that inhibited 50% of the specific cell adhesion.
Signaling Pathway Diagram
Caption: Inhibition of VLA-4 mediated cell adhesion by antagonist compounds.
Case Study 2: N-(1-Benzylpiperidin-4-yl)phenylacetamide Derivatives as Sigma (σ) Receptor Ligands
Sigma receptors are involved in various neurological processes, and their ligands are investigated for potential therapeutic applications in neuropsychiatric disorders and as imaging agents. A study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives provides insights into the structural requirements for high affinity and selectivity for σ1 receptors.[2]
Data Presentation
| Compound ID | Substitution on Phenylacetamide Ring | σ1 Receptor Affinity (Ki, nM)[2] | σ2 Receptor Affinity (Ki, nM)[2] |
| 2a | Unsubstituted | 3.90 | 240 |
| 2b | 2-Fluoro | 3.56 | 667 |
| 2c | 3-Chloro | 1.85 | 120 |
| 2d | 4-Nitro | 4.25 | 180 |
| 2e | 3-Methoxy | 5.50 | >1000 |
Structure-Activity Relationship Summary
-
High Affinity for σ1 Receptors: The unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide (2a ) displayed high affinity and good selectivity for σ1 receptors.[2]
-
Influence of Aromatic Substitution:
-
Position: Substitution at the 3-position of the phenylacetamide ring generally led to higher affinity for both σ1 and σ2 receptors compared to substitutions at the 2- or 4-positions.[2]
-
Electronic Effects: Halogen substitutions (e.g., 2-fluoro in 2b and 3-chloro in 2c ) maintained or increased σ1 affinity. The 2-fluoro substitution in 2b resulted in the highest selectivity for the σ1 receptor.[2] Electron-donating groups like methoxy (2e ) at the 3-position resulted in moderate σ1 affinity but significantly reduced affinity for σ2 receptors, thereby increasing selectivity.[2]
-
Experimental Protocols
Sigma Receptor Binding Assay: [2]
-
Membrane homogenates from guinea pig brain were used as the source of sigma receptors.
-
For σ1 receptor binding, (+)-[3H]pentazocine was used as the radioligand.
-
For σ2 receptor binding, [3H]DTG (1,3-di-o-tolylguanidine) was used in the presence of unlabeled (+)-pentazocine to block σ1 sites.
-
Membrane homogenates were incubated with the radioligand and varying concentrations of the test compounds.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for the sigma receptor binding assay.
Case Study 3: 4-(Heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic Acid Derivatives as CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a co-receptor for HIV-1 entry into host cells, making it a target for antiviral drug development. A study on 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid derivatives highlights the SAR for CCR5 antagonism.[3]
Data Presentation
| Compound ID | Heteroaryl Group | CCR5 Binding IC50 (nM)[3] |
| 3a | Pyrimidin-2-yl | 50 |
| 3b | 4-Methylpyrimidin-2-yl | 25 |
| 3c | 4,6-Dimethylpyrimidin-2-yl | 10 |
| 3d | Pyrazin-2-yl | >1000 |
Structure-Activity Relationship Summary
-
Importance of the Heteroaryl Moiety: The nature of the heteroaromatic ring attached to the piperidine was crucial for activity. A pyrimidin-2-yl group (3a ) conferred moderate CCR5 binding affinity.[3]
-
Substitution on the Pyrimidine Ring: Methyl substitutions on the pyrimidine ring generally enhanced binding affinity. A single methyl group at the 4-position (3b ) doubled the potency, and the introduction of a second methyl group at the 6-position (3c ) resulted in a five-fold increase in potency compared to the unsubstituted pyrimidine.[3] This suggests that these methyl groups may be involved in favorable hydrophobic interactions within the receptor.
-
Effect of Nitrogen Position: Replacing the pyrimidine ring with a pyrazine ring (3d ) led to a complete loss of activity, indicating that the arrangement of nitrogen atoms within the heteroaromatic ring is critical for receptor recognition.[3]
Experimental Protocols
CCR5 Receptor Binding Assay: [3]
-
Membranes from CHO cells stably expressing the human CCR5 receptor were used.
-
[125I]-MIP-1α was used as the radiolabeled ligand.
-
The cell membranes were incubated with the radioligand and various concentrations of the test compounds in a binding buffer.
-
The mixture was incubated to reach equilibrium.
-
Bound radioligand was separated from free radioligand by filtration through a glass fiber filter mat.
-
The radioactivity on the filters was quantified using a scintillation counter.
-
IC50 values were determined by non-linear regression analysis of the competition binding data.
Logical Relationship Diagram
Caption: SAR logic for CCR5 antagonists.
Overall Conclusion and Future Directions
The comparative analysis of these three distinct series of piperidine derivatives underscores the versatility of the piperidine scaffold in medicinal chemistry. The SAR for each series is highly dependent on the specific biological target.
-
For VLA-4 antagonism , modifications on a distal proline ring, particularly stereospecific hydroxylation, were key to enhancing potency.
-
For sigma receptor affinity , the substitution pattern on a phenylacetamide moiety attached to the piperidine nitrogen dictated both affinity and selectivity.
-
For CCR5 antagonism , the nature and substitution of a heteroaryl group directly attached to the piperidine ring were the primary drivers of activity.
These findings suggest that for the rational design of novel this compound derivatives, careful consideration must be given to the intended biological target. The 4-methyl group likely serves to restrict the conformational flexibility of the piperidine ring, which can be advantageous for binding to specific targets. The acetic acid moiety provides a crucial anchor point. Future SAR studies on this specific scaffold should focus on systematic modifications of substituents on the piperidine ring and bioisosteric replacement of the acetic acid group to explore a range of biological targets.
References
- 1. Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of (4-Methylpiperidin-1-yl)acetic acid and Other Piperidine Compounds: A Research Guide
An objective analysis of the potential therapeutic efficacy of (4-Methylpiperidin-1-yl)acetic acid in comparison to other notable piperidine derivatives, supported by experimental data and detailed methodologies.
Introduction
Piperidine and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] These compounds exhibit a wide array of pharmacological activities, including but not limited to, acetylcholinesterase (AChE) inhibition for the management of Alzheimer's disease, and antimicrobial effects against various pathogens.[2][3][4] This guide provides a comparative overview of the potential efficacy of this compound by examining the performance of structurally related piperidine compounds for which experimental data is available.
While direct efficacy studies on this compound are not extensively available in the current body of scientific literature, its structural motifs—a substituted piperidine ring coupled with an acetic acid group—suggest potential bioactivity. This analysis will, therefore, draw upon data from analogous compounds to provide a predictive comparison and a framework for future research.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for selected piperidine derivatives, focusing on two key therapeutic areas: acetylcholinesterase inhibition and antibacterial activity.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Piperidine Derivatives
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21) | Acetylcholinesterase | 0.00056 | - | - |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (Compound 19) | Acetylcholinesterase | 0.0012 | - | - |
| Arecoline-4-thiazolidinone derivative (Compound 7c) | Acetylcholinesterase | 6.62 | Neostigmine | 2.05 |
| 2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(4-(2-methylthiazol-4-yl)phenyl)acetamide (Compound 5o) | Acetylcholinesterase | 0.011 | Donepezil | 0.054 |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antibacterial Activity of Selected Piperidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one thiosemicarbazone derivative | S. aureus | - | Ampicillin | - |
| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (Compound 2) | S. aureus | - | Chloramphenicol | - |
| Cationic β-amino acid derivative H2N-β3,3-Pip(ULA)-PEA (P2) | MDR Pathogens | 3.1 - 6.2 | - | - |
| Cationic β-amino acid derivative H2N- β3,3-Pip(ULA)- β2,2-Ac6c-PEA (P4) | MDR Pathogens | 3.1 - 6.2 | - | - |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[2][6]
Principle: The assay measures the activity of acetylcholinesterase by quantifying the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically at 412 nm.[7]
Procedure:
-
Preparation of Reagents:
-
100 mM sodium phosphate buffer (pH 8.0).
-
AChE solution (e.g., 0.36 U/mL in phosphate buffer).
-
Test compound solutions at various concentrations.
-
10 mM DTNB solution.
-
14 mM acetylthiocholine iodide (ATCI) solution.
-
-
Assay in a 96-well plate:
-
Measurement:
-
Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm every 10 seconds for 10 minutes using a microplate reader.[2]
-
-
Calculation:
-
The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 where Abscontrol is the absorbance of the reaction with a buffer instead of the inhibitor, and Abssample is the absorbance with the test sample.[2]
-
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[5][8]
Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria after incubation.[5]
Procedure:
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Standardized bacterial inoculum (e.g., adjusted to 0.5 McFarland standard).
-
Serial dilutions of the test compound.
-
-
Assay Setup:
-
Dispense the antimicrobial-broth solutions into the wells of the microtiter plate, creating a range of concentrations.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plates at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[5]
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the potential signaling pathways that piperidine compounds may modulate, based on their observed biological activities.
Caption: Cholinergic Synapse Signaling Pathway.
The diagram above illustrates the key components of a cholinergic synapse. Acetylcholine (ACh) is synthesized in the presynaptic neuron, released into the synaptic cleft, and binds to receptors on the postsynaptic neuron. Acetylcholinesterase (AChE) in the synaptic cleft breaks down ACh, terminating the signal. Piperidine-based AChE inhibitors, potentially including this compound, would block the action of AChE, leading to increased levels of ACh in the synapse and enhanced cholinergic signaling.[9]
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 3. apec.org [apec.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 9. KEGG PATHWAY: Cholinergic synapse [kegg.jp]
In Vivo Therapeutic Potential of (4-Methylpiperidin-1-yl)acetic Acid Analogs: A Comparative Guide
Disclaimer: To date, no publicly available scientific literature has reported specific in vivo validation studies for the therapeutic potential of (4-Methylpiperidin-1-yl)acetic acid. This guide, therefore, provides a comparative analysis of closely related piperidine derivatives that have undergone in vivo evaluation for various therapeutic effects, offering insights into the potential applications of this structural class. The information presented herein is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vivo Efficacy of Piperidine Derivatives
The piperidine moiety is a common scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. This section compares the in vivo analgesic and anti-inflammatory effects of representative piperidine derivatives from published studies.
Analgesic Activity
The analgesic potential of various piperidine derivatives has been assessed using standard nociceptive models in rodents. The tail-flick and writhing tests are commonly employed to evaluate central and peripheral analgesic effects, respectively.
Table 1: Comparison of Analgesic Activity of 4-Amino Methyl Piperidine Derivatives [1][2][3]
| Compound | Animal Model | Assay | Dose | % Analgesic Activity / Inhibition | Standard Drug |
| HN58 | Mice | Acetic Acid Writhing Test | - | 100% Inhibition | - |
| AMP5 | Mice | Tail Immersion Test | 1 mg/kg | Potent Analgesia | Pethidine |
| AMP6 | Mice | Tail Immersion Test | 1 mg/kg | Potent Analgesia | Pethidine |
| PP1 | Mice | Tail Immersion Test | 50 mg/kg | Prominent Analgesia | Pethidine |
Data extracted from studies on 4-amino methyl piperidine and 4-piperidinopiperidine derivatives. The specific chemical structures of HN58, AMP5, AMP6, and PP1 can be found in the cited literature.[1][2][3]
Anti-inflammatory Activity
The anti-inflammatory properties of piperidine derivatives are often evaluated in models of acute inflammation, such as the carrageenan-induced paw edema test in rats.
Table 2: Comparison of Anti-inflammatory Activity of Piperine Derivatives [4]
| Compound | Animal Model | Assay | Dose | % Inhibition of Paw Edema | Standard Drug |
| Piperine | Rats | Carrageenan-induced paw edema | 6 mg/kg/day (oral) | - | Diclofenac |
| Derivative A | Rats | Carrageenan-induced paw edema | 6 mg/kg/day (oral) | Enhanced vs. Piperine | Diclofenac |
| Derivative B | Rats | Carrageenan-induced paw edema | 6 mg/kg/day (oral) | Enhanced vs. Piperine | Diclofenac |
Data is generalized from a study evaluating synthetic derivatives of piperine, an alkaloid containing a piperidine moiety. "Derivative A" and "Derivative B" represent synthetic analogs that showed improved activity over the parent compound.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo assays mentioned in this guide.
Acetic Acid-Induced Writhing Test (for Analgesic Activity)
-
Animals: Male or female albino mice weighing 20-25 g are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are divided into control, standard, and test groups. The test compounds, vehicle (control), or a standard analgesic (e.g., aspirin) are administered orally or intraperitoneally.
-
Induction of Writhing: After a specific absorption period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a writhing response (abdominal constrictions and stretching of hind limbs).
-
Observation: The number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean no. of writhes in control - Mean no. of writhes in test group) / Mean no. of writhes in control] x 100
Tail Immersion Test (for Analgesic Activity)[2][3][5]
-
Animals: Wistar rats or albino mice are used.
-
Procedure: The distal 3-5 cm of the animal's tail is immersed in a water bath maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Measurement: The time taken by the animal to withdraw its tail from the hot water (tail-flick latency) is recorded. A cut-off time (e.g., 15 seconds) is maintained to prevent tissue damage.
-
Dosing and Observation: The test compounds, vehicle, or a standard analgesic (e.g., morphine) are administered, and the tail-flick latency is measured at different time intervals (e.g., 30, 60, 90, 120 minutes) post-administration.
-
Data Analysis: An increase in the tail-flick latency is indicative of an analgesic effect.
Carrageenan-Induced Paw Edema Test (for Anti-inflammatory Activity)[4]
-
Animals: Wistar rats are typically used.
-
Baseline Measurement: The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
Grouping and Administration: Animals are divided into groups and administered the test compounds, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Edema: The paw volume is measured again at specific time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the potential mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed mechanism of action for analgesic piperidine derivatives acting as µ-opioid receptor agonists.
Caption: A generalized workflow for assessing the analgesic effect of a compound using the tail immersion test.
References
A Comparative Guide to the Cross-Reactivity Profile of (4-Methylpiperidin-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of the novel compound, (4-Methylpiperidin-1-yl)acetic acid, against a panel of off-target proteins. Due to the absence of publicly available experimental data for this specific compound, this document serves as a template, outlining the essential methodologies and data presentation standards crucial for assessing its selectivity and potential for adverse drug reactions. The protocols and comparative data herein are based on established practices in preclinical safety pharmacology.[1][2][3][4]
Introduction: The Importance of Selectivity Profiling
This compound, a synthetic compound featuring a piperidine scaffold, represents a class of molecules with broad pharmacological potential.[5][6][7] Piperidine derivatives are integral to numerous pharmaceuticals, acting on a wide array of biological targets.[6][7] However, a critical step in the preclinical development of any new chemical entity is the assessment of its selectivity.[1][2] Off-target interactions can lead to undesirable side effects or toxicity, potentially derailing a promising therapeutic candidate.[4]
This guide will compare the hypothetical cross-reactivity profile of This compound (Compound A) with two structural analogs:
-
Alternative 1: (4-Ethylpiperidin-1-yl)acetic acid (Compound B)
-
Alternative 2: (4-Propylpiperidin-1-yl)acetic acid (Compound C)
The primary therapeutic target for these compounds is assumed to be a novel G-protein coupled receptor (GPCR), designated as Target X . The objective is to determine which compound exhibits the highest potency for Target X while minimizing interactions with a panel of common off-targets known to be associated with adverse drug reactions.
Comparative Cross-Reactivity Data
The following tables summarize hypothetical quantitative data from in-vitro binding and functional assays. Such screening is essential for early hazard identification and to guide structure-activity relationship (SAR) studies.[3]
Table 1: In-Vitro Binding Affinity Profile (Ki, nM) This table presents the binding affinities of the test compounds against a panel of 10 clinically relevant off-targets. Lower Ki values indicate stronger binding. Data is presented as the geometric mean from n=3 independent experiments.
| Target | Class | Compound A (Ki, nM) | Compound B (Ki, nM) | Compound C (Ki, nM) |
| Target X (Primary) | GPCR | 15 | 45 | 98 |
| 5-HT2B | GPCR | >10,000 | 8,500 | >10,000 |
| Adrenergic α1A | GPCR | 1,200 | 950 | 2,500 |
| Dopamine D2 | GPCR | >10,000 | >10,000 | 9,800 |
| Muscarinic M1 | GPCR | 5,300 | 6,100 | 7,200 |
| hERG | Ion Channel | >10,000 | >10,000 | >10,000 |
| Cav1.2 | Ion Channel | 8,200 | 7,500 | >10,000 |
| DAT | Transporter | >10,000 | 9,100 | >10,000 |
| SERT | Transporter | 6,400 | 5,200 | 8,900 |
| COX-1 | Enzyme | >10,000 | >10,000 | >10,000 |
| PDE3A | Enzyme | 9,800 | >10,000 | >10,000 |
Table 2: In-Vitro Functional Activity Profile (IC50, nM) This table shows the concentration of each compound required to inhibit 50% of the functional activity of specific targets. Lower IC50 values indicate greater potency. Data is presented as the geometric mean from n=3 independent experiments.
| Target | Assay Type | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) |
| Target X (Primary) | cAMP Assay | 25 | 70 | 150 |
| Adrenergic α1A | Calcium Flux | 1,500 | 1,100 | 3,000 |
| SERT | Neurotransmitter Uptake | 7,800 | 6,500 | >10,000 |
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reproducible and comparable cross-reactivity data.[8]
3.1. Radioligand Binding Assays
Radioligand binding assays were performed to determine the affinity (Ki) of the test compounds for a panel of receptors, ion channels, and transporters.
-
General Protocol:
-
Membrane Preparation: Cell membranes stably expressing the target of interest were prepared and stored at -80°C.
-
Assay Buffer: A target-specific buffer was used (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: The assay was set up in a 96-well plate containing the cell membranes, a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2B), and a range of concentrations of the test compound.
-
Incubation: The plates were incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination & Separation: The reaction was terminated by rapid filtration through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2. hERG Channel Patch-Clamp Assay
The potential for hERG channel inhibition, a key indicator of cardiotoxicity risk, was assessed via electrophysiology.
-
Protocol:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel were used.
-
Electrophysiology: Whole-cell patch-clamp recordings were performed at room temperature.
-
Voltage Protocol: A specific voltage protocol was applied to elicit hERG tail currents.
-
Compound Application: Cells were perfused with vehicle control followed by increasing concentrations of the test compound.
-
Data Acquisition: The peak tail current amplitude was measured before and after compound application.
-
Data Analysis: The percentage of current inhibition at each concentration was calculated, and the IC50 value was determined by fitting the concentration-response data to a Hill equation.
-
3.3. Enzyme Inhibition Assays (e.g., COX-1)
-
Protocol:
-
Enzyme Source: Purified recombinant human COX-1 enzyme was used.
-
Assay Principle: The assay measured the peroxidase activity of COX-1 by monitoring the oxidation of a chromogenic substrate (e.g., TMB) in the presence of arachidonic acid.
-
Procedure: The enzyme was pre-incubated with the test compound or vehicle. The reaction was initiated by adding arachidonic acid.
-
Detection: The absorbance was measured at 650 nm using a plate reader.
-
Data Analysis: IC50 values were calculated from the concentration-response curves.
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for in-vitro cross-reactivity screening, a standard procedure in safety pharmacology.[1][3][9]
4.2. Hypothetical Signaling Pathway of Target X
This diagram illustrates a hypothetical signaling pathway for the primary target (Target X), assumed to be a Gs-coupled GPCR. Activation of this pathway leads to the production of cyclic AMP (cAMP), a common second messenger.
Conclusion and Recommendations
Based on the hypothetical data, Compound A (this compound) demonstrates the most promising profile. It exhibits the highest potency for the primary Target X and a superior selectivity profile, with significantly lower affinity for key off-targets like the Adrenergic α1A receptor and SERT compared to its structural analogs. While all three compounds show a clean profile against the hERG channel, the greater than 80-fold selectivity window of Compound A for Target X over the Adrenergic α1A receptor (1200 nM / 15 nM) suggests a lower risk of potential side effects such as cardiovascular changes.
Further investigation into the lead compound, Compound A, should include more extensive profiling against a wider range of targets and subsequent evaluation in in-vivo toxicological models to confirm these initial findings. This structured, data-driven approach is fundamental to mitigating risks and successfully advancing safer, more effective therapeutics.[3]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hesiglobal.org [hesiglobal.org]
Benchmarking (4-Methylpiperidin-1-yl)acetic acid: A Comparative Analysis Against Established Antimicrobial and Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the novel compound (4-Methylpiperidin-1-yl)acetic acid. While specific experimental data on this molecule is not yet publicly available, this document establishes a framework for its evaluation based on the known biological activities of structurally related piperidine derivatives. Piperidine moieties are common in a variety of pharmacologically active compounds, exhibiting properties that range from antimicrobial to anti-inflammatory and neurological effects.[1][2][3][4][5][6][7] This guide will therefore benchmark this compound against established agents in the fields of antimicrobial and anti-inflammatory research.
Hypothetical Biological Profile of this compound
Based on the recurring pharmacological themes of piperidine derivatives, we hypothesize that this compound may possess dual antimicrobial and anti-inflammatory properties. The piperidine ring is a key structural feature in many synthetic and natural products with therapeutic applications.[5][7] The acetic acid moiety may further contribute to its potential biological activities, as acetic acid itself is known to have bactericidal effects.[8][9]
This guide will compare this compound against the following well-characterized inhibitors and modulators:
-
Antimicrobial Benchmarks: Ciprofloxacin and Fluconazole
-
Anti-inflammatory Benchmarks: Indomethacin and Dexamethasone
Data Presentation: Comparative Efficacy Metrics
To provide a clear and quantitative comparison, the following table summarizes the established efficacy metrics for the selected benchmark compounds. These values will serve as a reference for interpreting future experimental data on this compound.
| Compound | Biological Activity | Assay | Metric | Value | Organism/Cell Line |
| Ciprofloxacin | Antibacterial | Minimum Inhibitory Concentration (MIC) | MIC | 0.004 - 2 µg/mL | Escherichia coli |
| Ciprofloxacin | Antibacterial | Minimum Inhibitory Concentration (MIC) | MIC | 0.12 - 1 µg/mL | Staphylococcus aureus |
| Fluconazole | Antifungal | Minimum Inhibitory Concentration (MIC) | MIC | 0.25 - 16 µg/mL | Candida albicans |
| Indomethacin | Anti-inflammatory | Cyclooxygenase (COX-2) Inhibition | IC₅₀ | ~0.1 µM | Ovine COX-2 |
| Dexamethasone | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | IC₅₀ | ~5 nM | RAW 264.7 Macrophages |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), bacterial or fungal inoculum, test compound, positive control (Ciprofloxacin or Fluconazole), negative control (vehicle).
-
Procedure:
-
Prepare a serial dilution of this compound and the control drug in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the inoculum to each well of the microtiter plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
2. In Vitro Anti-inflammatory Activity (Nitric Oxide Production Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Materials: RAW 264.7 macrophage cells, Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Lipopolysaccharide (LPS), Griess reagent, test compound, positive control (Dexamethasone).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
The concentration of nitrite, a stable product of NO, is determined from a standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of NO production.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the MIC of this compound.
Simplified Inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. academicjournals.org [academicjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and antibacterial activities of new piperidine substituted (5R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl] oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. mdpi.com [mdpi.com]
- 9. The antimicrobial effect of acetic acid--an alternative to common local antiseptics? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Plausible Synthesis Routes for (4-Methylpiperidin-1-yl)acetic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of intermediates is a critical component of the discovery pipeline. This guide provides a comparative analysis of two plausible synthetic routes to (4-Methylpiperidin-1-yl)acetic acid, a valuable building block in medicinal chemistry. The comparison is based on established chemical principles, offering insights into potential efficiency and practicality in the absence of directly comparable, published experimental data.
Two primary synthetic strategies are considered for the preparation of this compound: a two-step route involving N-alkylation followed by ester hydrolysis, and a one-step direct N-methylation approach. This guide will delve into the theoretical advantages and disadvantages of each method, providing generalized experimental protocols to serve as a starting point for laboratory investigation.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route depends on various factors including the availability of starting materials, desired purity, scalability, and overall cost-effectiveness. The following table summarizes the key aspects of the two proposed routes.
| Parameter | Route A: N-Alkylation and Hydrolysis | Route B: Direct N-Methylation (Eschweiler-Clarke) |
| Starting Materials | 4-Methylpiperidine, Ethyl bromoacetate | 4-Piperidineacetic acid, Formaldehyde, Formic acid |
| Number of Steps | Two | One |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), Acid/Base for hydrolysis | Formaldehyde, Formic acid |
| Potential Yield | Moderate to high for both steps | Generally high |
| Purification | Chromatography for intermediate, Crystallization/extraction for final product | Extraction and crystallization |
| Scalability | Generally straightforward | Good, often used for large-scale production |
| Advantages | Readily available starting materials, well-established reaction conditions. | Single-step synthesis, avoids handling of alkyl halides. |
| Disadvantages | Two-step process may be less time-efficient. | Requires availability of 4-piperidineacetic acid, which may be less common than 4-methylpiperidine. |
Visualizing the Synthetic Pathways
The following diagram illustrates the two proposed synthetic routes for this compound.
Caption: Proposed synthetic pathways for this compound.
Detailed Experimental Protocols
The following are generalized experimental protocols for the two proposed synthetic routes. These should be adapted and optimized based on specific laboratory conditions and safety considerations.
Route A: N-Alkylation and Hydrolysis
Step 1: Synthesis of Ethyl (4-methylpiperidin-1-yl)acetate
-
To a solution of 4-methylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl (4-methylpiperidin-1-yl)acetate.
Step 2: Hydrolysis of Ethyl (4-methylpiperidin-1-yl)acetate
-
Dissolve the ethyl (4-methylpiperidin-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base such as sodium hydroxide or potassium hydroxide (e.g., 2-3 eq).
-
Heat the mixture to reflux and stir until the ester is completely consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with an acid such as hydrochloric acid to a pH of approximately 5-6, which should precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Route B: Direct N-Methylation (Eschweiler-Clarke Reaction)
-
To a flask containing 4-piperidineacetic acid (1.0 eq), add an excess of aqueous formaldehyde (e.g., 2.5 eq) and formic acid (e.g., 2.5 eq).
-
Heat the reaction mixture to reflux (around 100 °C) for several hours. The progress of the reaction can be monitored by the cessation of CO₂ evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a strong acid, such as concentrated hydrochloric acid, to decompose the excess formic acid.
-
Evaporate the solution to dryness under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield this compound, often as its hydrochloride salt. The free acid can be obtained by subsequent neutralization.
This guide provides a foundational comparison of two logical synthetic approaches to this compound. The choice between these routes will ultimately be guided by the specific constraints and objectives of the research or development program. Further laboratory optimization of these generalized protocols is recommended to achieve the desired yield and purity.
Safety Operating Guide
Navigating the Safe Disposal of (4-Methylpiperidin-1-yl)acetic acid: A Comprehensive Guide
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to work in a well-ventilated area, preferably a chemical fume hood.[1][2] The structural components of (4-Methylpiperidin-1-yl)acetic acid suggest that it may share hazards with both piperidines and carboxylic acids, including potential corrosivity, toxicity, and flammability.[2][3]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]
-
Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2] In case of contact, rinse the affected area immediately with copious amounts of water.[1]
-
Ignition Sources: Keep away from heat, sparks, and open flames, as related piperidine compounds can be flammable.[2]
Spill Management and Emergency Procedures
In the event of a spill, swift and safe cleanup is crucial to prevent exposure and environmental contamination.
Minor Spills:
-
Restrict Access: Cordon off the spill area to prevent unauthorized entry.
-
Ventilate: Ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid generating dust.[1]
-
Collect: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.[1][2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's environmental health and safety (EHS) office and other relevant emergency personnel.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Contain: From a safe distance, attempt to contain the spill to a smaller area if possible without personal risk.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[4]
-
Waste Identification and Segregation:
-
Label a dedicated, compatible waste container with "this compound" and the appropriate hazard symbols (e.g., corrosive, toxic).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can lead to dangerous reactions.[5]
-
-
Containerization:
-
Waste Neutralization (if applicable and approved):
-
For acidic waste, your institution's EHS office may have a specific protocol for neutralization. This typically involves slowly adding a weak base (e.g., sodium bicarbonate) while monitoring the pH.
-
Caution: This step should only be performed by trained personnel following a validated and approved procedure, as the reaction can generate heat and fumes.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including its composition and any potential hazards.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below provides information for a structurally related compound, 4-Methylpiperidine, to inform risk assessment.
| Property | Value (for 4-Methylpiperidine) | Reference |
| Molecular Formula | C6H13N | [2] |
| Molecular Weight | 99.17 g/mol | [2] |
| Boiling Point | 122 °C / 251.6 °F @ 760 mmHg | [2] |
| Flash Point | 13 °C / 55.4 °F | [2] |
| pH | 13 (10% aqueous solution) | [2] |
| Hazards | Highly flammable, Harmful if swallowed, Causes severe burns | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling (4-Methylpiperidin-1-yl)acetic acid
Essential Safety and Handling Guide for (4-Methylpiperidin-1-yl)acetic Acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are based on the safety data sheet for the closely related compound (4-Methylpiperazin-1-yl)acetic acid and general best practices for handling substituted acetic acids. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact compound being used.
Immediate Safety and Personal Protective Equipment (PPE)
This compound and similar compounds are irritants. Direct contact with the skin, eyes, and respiratory tract must be avoided.[1] Adherence to proper PPE protocols is mandatory to ensure personal safety.
Engineering Controls:
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile).[1][4]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If dust or aerosols are generated, a dust respirator should be used.[1]
| PPE Requirement | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Impervious chemical-resistant gloves (nitrile) |
| Body Protection | Laboratory coat or protective clothing |
| Respiratory Protection | Dust respirator (if dust/aerosols are generated) |
Operational and Handling Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that a chemical spill kit is readily accessible. Read and understand the Safety Data Sheet (SDS).
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapors.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly sealed when not in use.[1]
-
Store locked up and away from incompatible materials.[1]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to mitigate risks and ensure environmental safety.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, use a dry clean-up procedure to avoid generating dust.[1] Use an absorbent material to soak up the chemical.
-
Collection: Carefully sweep or vacuum the spilled material into a clean, dry, and labeled container for disposal.[1] Do not use air hoses for cleaning.[1]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Place the waste in a labeled, sealed container.
-
Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with local regulations.[1]
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
